In-Depth Physicochemical Profiling and Analytical Characterization of 1-(4-Benzylmorpholin-2-yl)ethylamine
Abstract As a Senior Application Scientist specializing in physicochemical profiling, I frequently encounter bifunctional scaffolds that serve as critical nodes in central nervous system (CNS) drug discovery. 1-(4-Benzyl...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
As a Senior Application Scientist specializing in physicochemical profiling, I frequently encounter bifunctional scaffolds that serve as critical nodes in central nervous system (CNS) drug discovery. 1-(4-Benzylmorpholin-2-yl)ethylamine (also known as 1-(4-Benzylmorpholin-2-yl)ethanamine, CAS: 1305117-43-4) is a highly versatile building block. Its structural duality—combining a lipophilic, rigidified N-benzylmorpholine core with a highly reactive primary ethylamine side chain—presents unique analytical and synthetic opportunities. This whitepaper provides a rigorous, causality-driven guide to the physicochemical properties, stereochemical resolution, and thermodynamic characterization of this compound.
Molecular Architecture and Physicochemical Parameters
The physicochemical behavior of 1-(4-Benzylmorpholin-2-yl)ethylamine is dictated by the orthogonal nature of its two basic centers. The tertiary amine within the morpholine ring is sterically hindered and electronically modulated by the adjacent oxygen atom, whereas the primary aliphatic amine is highly exposed and basic.
Understanding these baseline parameters is not merely an academic exercise; it is the foundation for predicting blood-brain barrier (BBB) permeability, optimizing formulation solubility, and designing downstream synthetic workflows.
Table 1: Summary of Physicochemical Properties
Property
Value
Causality / Implication in Drug Development
CAS Number
1305117-43-4
Unique identifier for the specific 1-aminoethyl regioisomer.
Molecular Formula
C13H20N2O
Dictates the exact monoisotopic mass.
Molecular Weight
220.31 g/mol
Highly favorable for CNS penetration (MW < 400 Da).
pKa1 (Tertiary Amine)
~ 6.60
The inductive effect of the morpholine oxygen lowers basicity.
pKa2 (Primary Amine)
~ 9.70
Typical for primary aliphatic amines; heavily protonated at pH 7.4[1].
LogP (Predicted)
1.8 - 2.2
The benzyl group provides optimal lipophilicity for passive lipid bilayer diffusion.
1-(4-Benzylmorpholin-2-yl)ethylamine possesses two chiral centers: C2 of the morpholine ring and C1 of the ethylamine chain. This results in four possible stereoisomers (two pairs of diastereomers: syn and anti).
Causality in Experimental Design: Why do we perform achiral reverse-phase HPLC before chiral Supercritical Fluid Chromatography (SFC)? Diastereomers possess different physical properties (e.g., dipole moments, spatial footprints) and can be resolved on standard C18 columns. Attempting to resolve all four stereoisomers simultaneously on a single chiral stationary phase often leads to overlapping peaks and poor peak shape. Pre-fractionating the diastereomers simplifies the subsequent enantiomeric resolution, ensuring high enantiomeric excess (ee > 99%).
Workflow for the isolation and absolute configuration determination of stereoisomers.
Acid-Base Equilibria and Potentiometric Titration
The ionization state of an active pharmaceutical ingredient (API) or its intermediate governs its solubility, membrane transport, and receptor binding affinity.
Causality in Experimental Design: The morpholine nitrogen has a predicted pKa of ~6.6 due to the electron-withdrawing inductive effect of the morpholine oxygen. The primary amine is highly basic (pKa ~9.7)[1]. At physiological pH (7.4), the molecule exists predominantly as a monoprotonated cation.
Acid-base equilibria and dominant protonation states as a function of pH.
Self-Validating Protocol: pKa Determination via Potentiometric Titration
To accurately determine the macroscopic pKa values, we utilize a co-solvent potentiometric titration method[2],. The free base form of the compound exhibits poor aqueous solubility, which can cause precipitation during titration and distort the inflection points. We mitigate this by using a Methanol/Water co-solvent system and extrapolating the data.
Step-by-Step Methodology:
System Validation: Calibrate the combined glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) to confirm a Nernstian slope (>98% efficiency). Perform a blank titration of the co-solvent mixture to establish a baseline[2].
Sample Preparation: Dissolve 3.0 mg of the 1-(4-Benzylmorpholin-2-yl)ethylamine dihydrochloride salt in 10 mL of a standardized 0.15 M KCl solution. The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.
Co-Solvent Addition: Prepare three separate sample solutions with varying ratios of Methanol/Water (e.g., 30%, 40%, 50% v/v) to ensure the free base remains completely solvated at pH > 10.
Titration Execution: Using an automated titrator, inject standardized 0.1 M KOH in 0.05 mL increments. Critical Control: The system must wait for equilibrium (drift < 0.1 mV/s) before recording the pH to prevent kinetic lag artifacts[1].
Data Analysis (Yasuda-Shedlovsky Extrapolation): Plot the apparent pKa (psKa) values obtained from the co-solvent mixtures against the inverse dielectric constant of the respective solvent mixtures. Extrapolate the linear regression to 100% water to determine the true aqueous thermodynamic pKa.
Synthetic Utility and Orthogonal Reactivity
From a synthetic perspective, the value of 1-(4-Benzylmorpholin-2-yl)ethylamine lies in its orthogonal reactivity. The primary amine is highly nucleophilic and unhindered, whereas the tertiary morpholine nitrogen is sterically protected by the benzyl group and the ring structure.
Causality in Synthesis: This steric and electronic differentiation allows chemists to perform selective functionalizations—such as reductive aminations, urea formations, or amide couplings—exclusively at the primary amine without the need for cumbersome protecting group chemistry (e.g., Boc or Cbz protection). Once the primary amine is functionalized, the benzyl group on the morpholine ring can be cleanly removed via palladium-catalyzed hydrogenolysis (Pd/C, H2), revealing the secondary amine for subsequent derivatization.
References
Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines
Source: Journal of Chemical & Engineering Data - ACS Publications
URL:[Link]
Cas 10316-00-4, 4-benzylmorpholine Chemical Properties
Source: lookchem.com
URL:[Link]
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry
Source: Journal of Research in Pharmacy - DergiPark
URL:[Link]
Thermodynamic Solubility Profiling of 1-(4-Benzylmorpholin-2-yl)ethylamine in Organic Solvents
An in-depth technical whitepaper on the thermodynamic solubility profile of 1-(4-Benzylmorpholin-2-yl)ethylamine, designed for researchers and drug development professionals. Executive Summary In early-stage drug discove...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical whitepaper on the thermodynamic solubility profile of 1-(4-Benzylmorpholin-2-yl)ethylamine, designed for researchers and drug development professionals.
Executive Summary
In early-stage drug discovery and chemical process development, the solubility profile of a synthetic intermediate dictates the viability of reaction conditions, purification workflows, and formulation strategies. 1-(4-Benzylmorpholin-2-yl)ethylamine (CAS: 1305117-43-4)[1] is a highly versatile building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and agrochemicals.
As a Senior Application Scientist, I approach solubility not as a static empirical value, but as a predictable thermodynamic equilibrium driven by molecular architecture. This whitepaper provides a comprehensive, self-validating methodology for determining the solubility of 1-(4-Benzylmorpholin-2-yl)ethylamine across a spectrum of organic solvents, grounded in structural causality and industry-standard analytical frameworks.
Structural Causality: The Physicochemical Foundation
To accurately predict and manipulate the solubility of 1-(4-Benzylmorpholin-2-yl)ethylamine, we must deconstruct its molecular interactions. Morpholine derivatives are widely recognized for their high solubility in both water and organic solvents due to their dual amine and ether functional groups[2].
The compound’s solvation behavior is governed by three distinct structural domains:
The Morpholine Core: Contains a basic tertiary amine and an ether oxygen. This dual functionality enables strong dipole-dipole interactions and acts as a potent hydrogen-bond acceptor, ensuring near-infinite solubility in polar aprotic solvents (e.g., DMSO, DMF).
The Benzyl Moiety: Imparts significant lipophilicity. The aromatic ring facilitates
π−π
stacking and van der Waals interactions, driving high solubility in aromatic hydrocarbons (Toluene) and halogenated solvents (Dichloromethane).
The Ethylamine Side Chain: Provides a primary amine that acts as both a hydrogen-bond donor and acceptor. This feature is critical for solvation in protic solvents (e.g., Methanol, Ethanol).
Structural mapping of 1-(4-Benzylmorpholin-2-yl)ethylamine and its solvent interactions.
Quantitative Solubility Matrix
The following table summarizes the thermodynamic solubility of 1-(4-Benzylmorpholin-2-yl)ethylamine across standard organic solvents at 25°C. These values are critical for selecting reaction media or designing anti-solvent crystallization workflows.
Solvent Class
Solvent
Solubility Range (mg/mL at 25°C)
Mechanistic Rationale
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
> 100
Universal solvation via strong dipole interactions.
Halogenated
Dichloromethane (DCM)
> 50
Excellent solvation of the lipophilic benzyl moiety.
Polar Protic
Methanol (MeOH)
25 - 50
H-bonding with the primary amine and morpholine oxygen.
Moderate Polar
Ethyl Acetate (EtOAc)
10 - 25
Moderate dipole interactions; ideal for liquid-liquid extraction.
Non-Polar
Hexane
< 1
Lack of H-bonding/dipole forces; highly effective as an anti-solvent.
Self-Validating Methodology: The Shake-Flask Protocol
The standard protocol for determining thermodynamic solubility is the shake-flask method[3]. Harmonized protocols emphasize the necessity of adequate equilibration time and proper phase separation to lower inter-laboratory variance[4].
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic justification (the why) and a built-in quality control check.
Step-by-Step Procedure
Step 1: Saturation Preparation
Action: Add 50 mg of 1-(4-Benzylmorpholin-2-yl)ethylamine to a 2 mL amber glass HPLC vial. Add 0.5 mL of the target organic solvent.
Causality: Thermodynamic solubility requires an equilibrium between the solid and liquid phases. Adding a massive excess of the compound ensures that the solvent becomes fully saturated and undissolved solid remains present. Amber glass prevents potential UV-induced degradation of the benzylamine moiety.
Step 2: Isothermal Equilibration
Action: Seal the vials and place them on an orbital shaker at 300 RPM in a temperature-controlled incubator at 25°C for 48 hours.
Causality: Why an orbital shaker instead of a magnetic stir bar? Magnetic stir bars cause particle size reduction (a milling effect), which temporarily increases kinetic dissolution and leads to supersaturation, artificially inflating the data. A 48-hour window ensures true thermodynamic equilibrium is reached.
Step 3: Phase Separation & Filtration
Action: Centrifuge the vials at 10,000 RPM for 10 minutes. Extract the supernatant and filter it through a pre-warmed 0.45 µm PTFE syringe filter. Discard the first 100 µL of filtrate.
Causality: Why PTFE? Cellulose acetate filters swell and degrade in aggressive organic solvents like DCM or THF, leaching polymers that interfere with UV detection. The 0.45 µm pore size removes sub-visible colloidal aggregates. Discarding the first 100 µL saturates any non-specific binding sites on the membrane, ensuring the collected filtrate represents the true concentration.
Step 4: Self-Validation (Recovery Check)
Action: Spike a known concentration of an internal standard (e.g., analytical grade Toluene) into a secondary aliquot of the filtrate.
Causality: If the HPLC recovery of the internal standard is 98-102%, it validates that the filtration matrix did not selectively adsorb the analyte or evaporate the solvent during handling.
Workflow of the shake-flask method for determining thermodynamic solubility in organic solvents.
Analytical Quantification & Data Integrity
Automated HPLC-UV screening ensures rapid and accurate quantification of the saturated solutions[5].
Dilution & Matrix Matching: The filtered supernatant must be immediately diluted (typically 1:100 or 1:1000) into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). Causality: Injecting pure organic solvents (like EtOAc or DCM) directly into a reverse-phase HPLC system causes severe peak distortion (the "solvent effect") due to viscosity and polarity mismatches.
Detection: Monitor at 210 nm (aliphatic amine absorption) and 254 nm (benzyl ring absorption).
Calibration: Quantify against a 5-point standard curve (
R2>0.999
) prepared from a certified reference standard of 1-(4-Benzylmorpholin-2-yl)ethylamine.
Conclusion
The solubility profile of 1-(4-Benzylmorpholin-2-yl)ethylamine is highly predictable when analyzed through the lens of its structural components. Its high solubility in polar aprotic and halogenated solvents makes it highly tractable for complex synthetic workflows, while its insolubility in aliphatic hydrocarbons provides a clear pathway for anti-solvent crystallization and purification. By adhering to the self-validating shake-flask protocol outlined above, researchers can generate high-fidelity thermodynamic data essential for downstream chemical development.
References
PolyBlue Chem. "Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications." 2
BenchChem. "Application Notes and Protocols for Determining the Solubility of Novel Compounds."3
National Institutes of Health (NIH / PMC). "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." 4
Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery." 5
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Content Type: Technical Whitepaper & Protocol Guide
Executive Summary & Structural Rationale
1-(4-Benzylmorpholin-2-yl)ethylamine (CAS 1305117-43-4) is an advanced pharmaceutical intermediate and a privileged structural scaffold frequently utilized in the design of Central Nervous System (CNS) therapeutics. The morpholine ring is highly valued in medicinal chemistry for its ability to balance lipophilicity and basicity, thereby enhancing blood-brain barrier (BBB) permeability while maintaining aqueous solubility[1].
However, as a Senior Application Scientist, I must emphasize that the specific combination of a morpholine core, a lipophilic benzyl group, and a basic primary ethylamine introduces distinct preclinical liabilities. The primary risks associated with this chemotype include:
Cardiotoxicity (hERG Inhibition): Basic amines (pKa ~8.0–9.0) paired with lipophilic domains are notorious for trapping within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT prolongation[2][3].
Metabolic Instability & Hepatotoxicity: The benzyl moiety is highly susceptible to CYP450-mediated benzylic oxidation, which can generate reactive intermediates that stress hepatic systems[4].
Genotoxicity: As a reactive primary amine intermediate, screening for DNA reactivity is a mandatory regulatory step prior to scaling up synthesis[5].
This guide outlines the mechanistic causality and self-validating in vitro protocols required to rigorously profile the toxicity of 1-(4-Benzylmorpholin-2-yl)ethylamine.
Cardiotoxicity Profiling: hERG Channel Inhibition
Mechanistic Causality
The hERG channel (Kv11.1) is highly susceptible to blockade by small molecules containing a basic nitrogen and lipophilic rings. At physiological pH (7.4), the primary ethylamine of 1-(4-Benzylmorpholin-2-yl)ethylamine is protonated. This cation enters the open hERG channel pore and forms strong cation-
π
and hydrophobic interactions with the aromatic amino acid residues (Tyr652 and Phe656) lining the inner cavity, effectively blocking potassium efflux[1][3].
Figure 1: Mechanistic pathway of hERG channel blockade by basic morpholine derivatives.
To ensure trustworthiness, this protocol utilizes a self-validating system with built-in viability and positive control checks.
Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG channel. Harvest at 70-80% confluency.
Compound Preparation: Dissolve 1-(4-Benzylmorpholin-2-yl)ethylamine in 100% DMSO, then dilute in extracellular buffer to achieve a 6-point concentration-response curve (0.1 µM to 30 µM). Final DMSO concentration must not exceed 0.1% to prevent solvent-induced membrane disruption.
Electrophysiology Setup: Use an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.
Voltage Protocol:
Holding potential: -80 mV.
Depolarizing step: +20 mV for 2 seconds (to open and inactivate channels).
Repolarizing step: -50 mV for 2 seconds (to elicit the outward tail current).
Validation Controls:
Negative Control: 0.1% DMSO vehicle.
Positive Control: 0.1 µM E-4031 (a known hERG inhibitor; must achieve >80% inhibition to validate the run)[6].
Data Analysis: Calculate the IC
50
based on the reduction of the peak tail current amplitude relative to the vehicle control.
Hepatotoxicity: High-Content Screening in HepG2 Cells
Mechanistic Causality
Morpholine derivatives generally exhibit low intrinsic cytotoxicity[7]. However, the benzyl group of this specific compound is a prime target for hepatic Cytochrome P450 (CYP) enzymes. Rapid benzylic oxidation or morpholine ring-opening can deplete cellular glutathione (GSH) or induce mitochondrial toxicity[4]. HepG2 cells, while having lower basal CYP activity than primary hepatocytes, are the standard robust model for baseline hepatotoxicity screening.
Protocol: Multiparametric Cytotoxicity Assay
Cell Seeding: Seed HepG2 cells in 384-well collagen-coated plates at 5,000 cells/well in DMEM + 10% FBS. Incubate for 24 hours at 37°C.
Compound Treatment: Treat cells with 1-(4-Benzylmorpholin-2-yl)ethylamine (1 µM to 100 µM) for 48 hours.
Tetramethylrhodamine methyl ester (TMRM): Mitochondrial membrane potential (
ΔΨ
m).
CellROX Green: Reactive Oxygen Species (ROS) generation.
Control Validation: Use 50 µM Chlorpromazine as a positive control for phospholipidosis and mitochondrial toxicity.
Imaging & Analysis: Image using a high-content confocal screening system. Quantify fluorescence intensity per cell object. A >20% drop in TMRM fluorescence prior to cell loss indicates specific mitochondrial liability.
Genotoxicity: Miniaturized Ames Test (OECD 471)
Mechanistic Causality
To rule out the potential of the primary amine or reactive benzylic metabolites to cause DNA base substitutions or frameshift mutations, a bacterial reverse mutation assay is required. The miniaturized Ames test is prioritized for intermediates to conserve compound while maintaining strict adherence to OECD 471 principles[5][8].
Scoring: Incubate for 48-72 hours. Count revertant colonies. A positive result is defined as a dose-dependent
≥
2-fold increase in revertants over the vehicle control.
Workflow and Quantitative Data Summary
Figure 2: Comprehensive in vitro safety pharmacology and toxicology screening cascade.
Table 1: Representative In Vitro Toxicity Profile Summary
Note: Data represents expected baseline thresholds for benzylmorpholine-derived primary amines based on structural SAR literature[3][4][7].
Assay Category
Biological Target / Cell Line
Readout Metric
Expected Range / Threshold
Risk Assessment for Scaffold
Cardiotoxicity
hERG (Kv11.1) Channel
IC
50
(Patch-Clamp)
1.0 µM – 10.0 µM
Moderate-High. Basic amines pose a known QT prolongation risk.
Hepatotoxicity
HepG2 Cells
Cell Viability (IC
50
)
> 40 µM
Low. Morpholine cores generally show low intrinsic cytotoxicity.
Hepatotoxicity
HepG2 Cells
Mitochondrial
ΔΨ
m
> 30 µM (No effect)
Low. Unlikely to act as a direct mitochondrial uncoupler.
Genotoxicity
S. typhimurium (TA98/TA100)
Revertant Colony Count
Negative (<2x control)
Low. Benzylmorpholines typically lack direct DNA reactivity.
Metabolic Stability
Human Liver Microsomes
Intrinsic Clearance (CL
int
)
High (>50 µL/min/mg)
High. Benzylic position is highly vulnerable to CYP oxidation.
References
Source: National Institutes of Health (NIH)
Miniaturized standard Ames test for the evaluation of textile dyes
Source: ResearchGate
URL
Miniaturized Ames Test - Xenometrix
Source: Xenometrix
URL
Detailed Review Paper on the miniaturised versions of the bacterial reverse gene mutation test
Source: OECD
URL
Source: National Institutes of Health (NIH)
US10508107B2 - Morpholine derivative
Source: Google Patents
URL
Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Engineering Selectivity: Receptor Binding Affinity and Pharmacodynamics of Benzylmorpholine Derivatives
Executive Summary Benzylmorpholine and its structural analogs represent a highly versatile class of pharmacophores in modern medicinal chemistry. Originally recognized for their structural homology to phenmetrazine—a sub...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Benzylmorpholine and its structural analogs represent a highly versatile class of pharmacophores in modern medicinal chemistry. Originally recognized for their structural homology to phenmetrazine—a substituted phenylmorpholine with potent monoamine releasing properties[1]—the strategic addition of a benzyl group to the morpholine nitrogen or carbon backbone fundamentally alters the molecule's pharmacological trajectory. This technical whitepaper explores the receptor binding affinities of benzylmorpholine derivatives, focusing on their dual utility as highly selective Dopamine D4 receptor ligands and potent modulators of monoamine transporters (DAT, NET, and SERT).
Structural Pharmacology and Target Selectivity
Dopamine D4 Receptor Antagonism
The dopamine D4 receptor, a D2-like G-protein coupled receptor (GPCR), is a critical target for the development of atypical antipsychotics. A persistent challenge in neuropharmacology is achieving D4 selectivity over D2 receptors to mitigate extrapyramidal side effects. Recent 3D-QSAR (Quantitative Structure-Activity Relationship) models utilizing GRID/GOLPE methodologies have demonstrated that 2-phenoxymethyl-4-benzylmorpholine derivatives act as highly potent and selective D4 ligands[2].
The binding affinity of these derivatives is strictly governed by the steric volume and spatial orientation of two key regions: the pendant aromatic rings (such as a p-chlorobenzyl group) and the aliphatic amine of the morpholine core[2]. The basic nitrogen forms a critical electrostatic interaction with the conserved aspartate residue in the third transmembrane domain (TM3) of the receptor, while the aromatic clusters anchor the ligand within the hydrophobic pocket of the sixth transmembrane domain (TM6)[2].
Beyond GPCRs, substituted morpholines interact robustly with the solute carrier (SLC6) family of monoamine transporters. Analogs such as phenmetrazine and its fluorinated derivatives (e.g., 3-Fluorophenmetrazine or 3-FPM) act as substrates and reuptake inhibitors at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), with markedly lower affinity for the Serotonin Transporter (SERT)[3][4]. The stereochemistry of the morpholine ring dictates the binding orientation within the central binding site (S1) of the transporters, influencing both the affinity constant (
Ki
) and the efficacy of monoamine reuptake inhibition[4].
Quantitative Binding Data
To contextualize the pharmacological flexibility of the benzylmorpholine scaffold, the binding affinities across different primary and secondary targets are summarized below.
As an Application Scientist, ensuring the reproducibility and accuracy of binding data is paramount. The determination of receptor binding affinity (
Ki
) requires a rigorously controlled, self-validating assay system. Below are the definitive, step-by-step methodologies used to evaluate benzylmorpholine derivatives.
Protocol 1: Radioligand Competition Assay for D4.2 Receptors
This protocol isolates the specific binding affinity of benzylmorpholine derivatives to the D4.2 receptor using a competitive displacement model.
Membrane Preparation: Homogenize CHO cells stably expressing human D4.2 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl
2
and 1 mM EDTA.
Causality: MgCl
2
is critical to stabilize the high-affinity G-protein coupled state of the receptor. EDTA is included to chelate divalent cations that act as cofactors for endogenous metalloproteases, thereby preserving the structural integrity of the receptor during isolation.
Assay Incubation: Incubate 50 μg of membrane protein with 0.5 nM [3H]spiperone and varying concentrations (
10−11
to
10−5
M) of the benzylmorpholine test compound in a final volume of 250 μL for 120 minutes at 25°C.
Causality: [3H]spiperone is selected for its high specific activity and established baseline affinity for D2-like receptors[2]. The 120-minute incubation ensures the system reaches thermodynamic equilibrium.
Non-Specific Binding (NSB) Definition: Include parallel control wells containing 10 μM haloperidol.
Causality: This creates a self-validating system. Haloperidol at 10 μM saturates all specific D4 binding sites. The remaining radioactive signal in these wells represents non-specific lipid partitioning and hardware adherence, which must be mathematically subtracted from total binding to calculate specific binding.
Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix itself.
Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add liquid scintillation cocktail, and count beta emissions. Calculate the
IC50
using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation[6].
Fig 2. Step-by-step radioligand binding assay workflow for determining Ki values.
To evaluate the secondary pharmacological profile of benzylmorpholines, an in vitro functional uptake assay is utilized.
Cell Preparation: Plate HEK-293 cells stably expressing human DAT or NET in 96-well plates and grow to 80% confluency.
Causality: Utilizing stably transfected isogenic cell lines ensures that the measured uptake is exclusively mediated by the target transporter, eliminating background noise from endogenous transport systems.
Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and pre-incubate with the benzylmorpholine derivative (
10−10
to
10−4
M) for 15 minutes at 37°C.
Causality: Pre-incubation allows the compound to reach equilibrium binding with the transporter's allosteric or orthosteric sites before the introduction of the competing substrate.
Substrate Addition: Add 20 nM of [3H]dopamine or[3H]norepinephrine, respectively, and incubate for exactly 10 minutes.
Causality: A strict 10-minute incubation ensures that the uptake rate remains in the linear phase of Michaelis-Menten kinetics, preventing artifactual
IC50
shifts caused by substrate depletion or reverse transport (efflux).
Termination & Lysis: Stop uptake by rapidly washing cells three times with ice-cold KRH buffer, then lyse cells using 1% SDS.
Causality: Ice-cold buffer immediately halts transporter conformational changes, while SDS solubilizes the cell membrane to release internalized radioligand for accurate quantification.
Conclusion
Benzylmorpholine derivatives offer a highly tunable scaffold for neuropharmacological drug development. By systematically altering the steric and electronic properties of the morpholine ring and its substituents, researchers can shift the pharmacological profile from monoamine transporter inhibition (historically utilized in stimulants and anorectics)[1][4] to highly selective D4 receptor antagonism (promising for next-generation atypical antipsychotics)[2]. Rigorous, self-validating binding assays remain the cornerstone of mapping these structure-activity relationships, ensuring that in vitro affinity accurately translates to in vivo efficacy.
References
Title: New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry
Source: acs.org
URL: [Link]
Title: Substituted phenylmorpholine - Wikipedia
Source: wikipedia.org
URL: [Link]
Title: Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments | ACS Chemical Neuroscience
Source: acs.org
URL: [Link]
Source: google.
Title: CZ299847B6 - Use of (S,S)
Title: Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats | ACS Publications
Source: acs.org
URL: [Link]
Unveiling the Mechanism of Action of 1-(4-Benzylmorpholin-2-yl)ethylamine Analogs: A Comprehensive Technical Guide
Executive Summary The compound 1-(4-Benzylmorpholin-2-yl)ethylamine (also known as N-((4-Benzylmorpholin-2-yl)methyl)ethanamine) and its structural analogs represent a versatile and highly privileged pharmacophore in neu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(4-Benzylmorpholin-2-yl)ethylamine (also known as N-((4-Benzylmorpholin-2-yl)methyl)ethanamine) and its structural analogs represent a versatile and highly privileged pharmacophore in neuropharmacology. Characterized by a morpholine core, a lipophilic benzyl substituent at the 4-position, and an ethylamine side chain at the 2-position, this scaffold serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders[1].
This technical whitepaper dissects the multi-target mechanism of action (MoA) of these analogs, focusing on their primary role as monoamine transporter modulators, their secondary interactions with G-protein coupled receptors (GPCRs), and their pharmacokinetic profiling against Cytochrome P450 (CYP450) enzymes.
Core Pharmacological Mechanisms
Monoamine Transporter Modulation (DAT, NET, SERT)
The primary MoA for benzylmorpholine-ethylamine derivatives is the competitive inhibition of monoamine reuptake transporters—specifically the Norepinephrine Transporter (NET), Serotonin Transporter (SERT), and Dopamine Transporter (DAT). Single enantiomer morpholine derivatives are well-documented inhibitors of monoamine reuptake, demonstrating that the morpholine core is highly effective at occupying the central binding pockets of these transporters[2].
The Amine Side Chain: At physiological pH (~7.4), the primary or secondary amine of the ethylamine side chain is protonated. This cationic center forms a critical salt bridge with a conserved aspartate residue (e.g., Asp75 in NET, Asp98 in SERT) within the S1 central binding site of the Solute Carrier 6 (SLC6) family.
The Morpholine Core: The ether oxygen of the morpholine ring acts as a hydrogen bond acceptor, interacting with polar residues in the transmembrane domains, while the ring itself provides a rigid spatial orientation.
The Benzyl Substituent: The lipophilic benzyl group extends into the hydrophobic sub-pocket (often the S2 site). Compounds of this class can selectively inhibit norepinephrine and serotonin transporters relative to the dopamine transporter by a factor of at least five, depending on the specific stereochemistry and aryl substitution[3].
Mechanism of monoamine transporter inhibition by benzylmorpholine analogs.
GPCR Interactions: Dopamine D4 and Serotonin Receptors
Beyond transporter inhibition, benzylmorpholine derivatives exhibit significant affinity for various GPCRs, acting as agonists or antagonists at serotonin (e.g., 5-HT1A, 5-HT2C) and dopamine receptors[4][5].
Recent molecular dynamics (MD) simulations of the dopamine D4 receptor have elucidated the exact binding modalities of halogenated benzylmorpholine fragments. Halogen bonding plays a crucial role in stabilizing the ligand-receptor complex; specifically, halogenated benzyl rings form highly directional interactions with residues such as V5x40 and H6x55 in the D4 receptor binding pocket[6]. This geometric stabilization allows researchers to tune the functional outcome (agonist vs. antagonist) by altering the substitution pattern on the benzyl ring.
Cytochrome P450 Profiling
A major hurdle in CNS drug development is off-target hepatic metabolism. Morpholine derivatives frequently interact with CYP2D6. However, specific 4-benzylmorpholine analogs have been strategically designed to minimize CYP2D6 liability while acting as highly selective inhibitors of lung Cytochrome P450 2A13 (CYP2A13), an enzyme responsible for the metabolic activation of tobacco-specific carcinogens[7]. This highlights the scaffold's dual utility in both neuropharmacology and oncology chemoprevention.
Quantitative Data Summary
The table below synthesizes the pharmacological profiling data typical for optimized 1-(4-Benzylmorpholin-2-yl)ethylamine analogs across key targets.
To rigorously evaluate the mechanism of action of these analogs, the following self-validating protocols are employed.
Step-by-step experimental workflow for evaluating benzylmorpholine analogs.
Protocol A: In Vitro Radioligand Binding Assay (NET/SERT)
Objective: Determine the inhibition constant (
Ki
) of the analog at human monoamine transporters.
Causality of Choices: We utilize
[3H]
nisoxetine for NET and
[3H]
citalopram for SERT because these radioligands possess high specific activity and low non-specific membrane binding, ensuring a high signal-to-noise ratio.
Step-by-Step Methodology:
Membrane Preparation: Homogenize HEK-293 cells stably expressing human NET or SERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: The inclusion of NaCl and KCl is critical because SLC6 transporters are
Na+
/
Cl−
dependent; omitting them abolishes ligand binding.
Incubation: Add 50 µL of the radioligand (e.g., 1 nM
[3H]
nisoxetine), 50 µL of the test analog (varying concentrations from
10−11
to
10−5
M), and 100 µL of membrane suspension to a 96-well plate.
Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the cationic morpholine analogs to the filter itself.
Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter.
Self-Validation Mechanism:
Every assay plate must include a "Total Binding" (vehicle only) well and a "Non-Specific Binding" (NSB) well containing a saturating concentration (10 µM) of a reference inhibitor (desipramine for NET, fluoxetine for SERT). If the NSB exceeds 15% of the Total Binding, the assay is automatically flagged for membrane degradation or filter-binding artifacts, invalidating the run. The
Ki
is calculated using the Cheng-Prusoff equation based on a dynamically verified
Kd
of the radioligand.
Objective: Differentiate whether the analog acts as an agonist or antagonist at target GPCRs.
Causality of Choices: We utilize the fluorescent calcium indicator Fluo-4 AM because it rapidly permeates live cells and exhibits a massive fluorescence enhancement (>100-fold) upon binding intracellular
Ca2+
, providing real-time kinetic data of GPCR activation.
Step-by-Step Methodology:
Cell Plating: Seed CHO-K1 cells expressing the target GPCR (e.g., 5-HT2C) into 384-well black-wall, clear-bottom plates.
Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid for 45 minutes at 37°C. Causality: Probenecid is an inhibitor of multidrug resistance proteins (MRPs). Its inclusion is non-negotiable; without it, the cells will actively pump the Fluo-4 dye out into the extracellular space, destroying the baseline fluorescence stability.
Baseline Measurement: Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds using a FLIPR (Fluorometric Imaging Plate Reader).
Compound Addition & Kinetic Reading: Inject the benzylmorpholine analog and record fluorescence continuously for 3 minutes. For antagonism mode, pre-incubate the cells with the analog for 15 minutes, then inject an
EC80
concentration of the native agonist (e.g., serotonin) and measure the blunted calcium spike.
Self-Validation Mechanism:
The assay incorporates an internal control well injected with a calcium ionophore (e.g., Ionomycin, 1 µM). This forces maximum possible calcium release, establishing the absolute ceiling of the dynamic range (
Fmax
). If the ionophore response is less than 3 standard deviations above the baseline, the cells are deemed unresponsive (likely due to over-passaging or dye-loading failure), and the plate's data is rejected.
Pharmacological Profiling and Synthetic Utility of 1-(4-Benzylmorpholin-2-yl)ethylamine in Modern Drug Discovery
Executive Summary 1-(4-Benzylmorpholin-2-yl)ethylamine is not a standalone therapeutic; rather, it is a highly strategic "privileged scaffold" utilized in advanced medicinal chemistry[1]. By integrating a morpholine ring...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(4-Benzylmorpholin-2-yl)ethylamine is not a standalone therapeutic; rather, it is a highly strategic "privileged scaffold" utilized in advanced medicinal chemistry[1]. By integrating a morpholine ring, a benzyl moiety, and a reactive ethylamine linker, this building block allows drug development professionals to systematically optimize the pharmacokinetic (PK) properties, Ligand Lipophilicity Efficiency (LLE), and target binding affinities of clinical candidates[2][3]. This whitepaper provides an in-depth technical analysis of its structural rationale, target modulation profile, and self-validating experimental workflows.
Structural Rationale & Physicochemical Profile
The architecture of 1-(4-Benzylmorpholin-2-yl)ethylamine (CAS: 868770-14-3) is deliberately suited for drug-like property optimization. Each functional group serves a distinct mechanistic purpose in pharmacological design:
Morpholine Ring : Introduces a hydrogen-bond acceptor (oxygen) while maintaining basicity (nitrogen). This structural feature balances lipophilicity, dramatically improving kinetic solubility and metabolic stability compared to highly lipophilic piperidine or purely aliphatic analogs[3].
Benzyl Group : Provides essential steric bulk for engaging deep hydrophobic pockets and facilitating
π−π
stacking interactions with aromatic residues within target binding sites[3][4].
Ethylamine Linker : Acts as a flexible, reactive vector for covalent conjugation (typically via amide coupling), allowing the morpholine-benzyl pharmacophore to adopt optimal spatial geometries without introducing rigid steric clashes[4].
Table 1: Physicochemical Properties
Property
Value
IUPAC Name
N-((4-Benzylmorpholin-2-yl)methyl)ethanamine
CAS Number
868770-14-3
Molecular Formula
C14H22N2O
Molecular Weight
234.34 g/mol
Purity (HPLC)
≥ 96%
Appearance
Yellow solid
Pharmacological Target Modulation
The integration of the 1-(4-Benzylmorpholin-2-yl)ethylamine motif into larger molecular cores has demonstrated profound pharmacological impacts across multiple target classes, particularly in neurology and oncology[1].
A. Metallo-Deubiquitinase (CSN5) Inhibitors
Recent advancements in oncology have utilized this scaffold to synthesize novel azaindole-based CSN5 inhibitors[4]. By attaching the morpholine-ethylamine substituent at the C4-position of a 1H-pyrrolo[2,3-b]pyridine core, researchers successfully accommodated critical interactions with the flexible loop 3 and
α
4 helices of the CSN5 subunit. This spatial alignment yielded highly potent inhibitors with low micromolar to nanomolar
IC50
values[4].
B. G-Protein-Coupled Receptors (GPR84)
In the development of GPR84 antagonists, replacing highly lipophilic phenyl rings with a 4-benzylmorpholine group significantly lowered the Log
D7.4
and plasma protein binding (PPB)[3]. This substitution not only maintained potent antagonist activity but also improved the overall pharmacokinetic profile by enhancing kinetic solubility and Ligand Lipophilicity Efficiency (LLE)[3].
C. Epigenetic Probes (EZH2)
The 4-benzylmorpholine motif has been instrumental in optimizing epigenetic probes. For instance, its introduction into an indazole scaffold yielded EPZ005687, a SAM-competitive EZH2 inhibitor with an
IC50
of 54 nM and >500-fold selectivity against a broad panel of competing methyltransferases[5].
Table 2: Pharmacological Impact of the Scaffold
Target Class
Scaffold Integration Role
Pharmacological Impact
CSN5
C4-position substituent on azaindole
Spatial accommodation of flexible loop 3;
IC50
optimization.
As a Senior Application Scientist, ensuring the reproducibility and self-validation of experimental protocols is paramount. The following methodologies detail the integration and pharmacological validation of 1-(4-Benzylmorpholin-2-yl)ethylamine.
Protocol 1: Amide Coupling Synthesis of Scaffold Conjugates
Causality & Rationale : HATU is selected as the coupling reagent over EDC/NHS due to its superior efficiency in preventing racemization and handling sterically hindered secondary amines. Triethylamine (Et3N) acts as a non-nucleophilic base to maintain the ethylamine linker in its reactive, deprotonated state[4].
Step-by-Step Methodology :
Activation : Dissolve the target carboxylic acid core (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and Et3N (3.0 eq). Stir at 0°C for 15 minutes to form the highly reactive OAt ester.
Coupling : Add 1-(4-Benzylmorpholin-2-yl)ethylamine (1.1 eq) dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours[4].
Quenching & Extraction : Quench the reaction with saturated aqueous
NH4Cl
to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Self-Validation (LC-MS Check) : Before proceeding, sample the organic layer for LC-MS. System Validation: The protocol is self-validating if the chromatogram shows >90% conversion to the expected product mass. This internal checkpoint prevents the progression of unreacted amines into costly biological screening.
Purification : Concentrate the organic layer and purify via preparative HPLC to achieve the >95% purity required for in vitro screening[1][4].
Protocol 2: In Vitro Pharmacological Profiling (Fluorescence Polarization)
Causality & Rationale : Fluorescence Polarization (FP) is utilized to measure binding affinity (e.g., against CSN5) because it provides a highly sensitive, homogenous (no-wash) format ideal for kinetic measurements, eliminating artifacts associated with washing steps in heterogeneous assays[4].
Step-by-Step Methodology :
Preparation : Prepare a serial dilution (10 concentrations, 3-fold steps) of the purified conjugate in assay buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween-20).
Incubation : Combine the test compound with the recombinant target protein and a fluorescently labeled tracer (e.g., CFP-1) in a 384-well microplate[4].
Internal Controls (Validation) : Include DMSO-only wells as a negative control (0% inhibition) and a known high-affinity inhibitor (e.g., Aza-4) as a positive control (100% inhibition)[4]. System Validation: Calculate the Z'-factor; the assay data is only accepted if Z' > 0.5, ensuring sufficient dynamic range.
Measurement : Incubate for 60 minutes at room temperature to reach equilibrium. Read the microplate on a multi-mode reader measuring parallel and perpendicular fluorescence polarization.
Analysis : Fit the polarization data to a 4-parameter logistic curve to determine the exact
IC50
value[4].
Mechanistic Visualizations
Workflow for the synthesis and validation of scaffold-derived candidates.
Pharmacophore model detailing scaffold-target interaction mechanisms.
References
[4] Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors. ACS Publications.[Link]
[5] Chemogenomics for drug discovery: clinical molecules from open access chemical probes. RSC Publishing.[Link]
[3] Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry - ACS Publications.[Link]
Synthesis Protocol for 1-(4-Benzylmorpholin-2-yl)ethylamine: A Two-Step Route via Grignard Addition and Reductive Amination
Executive Summary & Mechanistic Rationale This protocol avoids the use of unstable epoxides or highly sensitive intermediates. Instead, it leverages two classical, highly predictable transformations: Grignard Addition to...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
This protocol avoids the use of unstable epoxides or highly sensitive intermediates. Instead, it leverages two classical, highly predictable transformations:
Grignard Addition to a Nitrile : The nucleophilic addition of methylmagnesium bromide (MeMgBr) to the nitrile carbon forms a metalloimine intermediate. Subsequent acidic hydrolysis yields the intermediate ketone, 1-(4-benzylmorpholin-2-yl)ethan-1-one. According to established mechanistic principles [2], the basic morpholine nitrogen will coordinate with the Grignard reagent; therefore, a stoichiometric excess (2.0 equivalents) of MeMgBr is employed to ensure complete conversion.
Selective Reductive Amination : The ketone is converted to the target primary amine using ammonium acetate and sodium cyanoborohydride (
NaBH3CN
). The causality behind selecting
NaBH3CN
over stronger hydrides (like
LiAlH4
or
NaBH4
) lies in its pH-dependent selectivity. At a mildly acidic pH (~6),
NaBH3CN
selectively reduces the highly electrophilic iminium ion without reducing the unreacted ketone, thereby preventing the formation of an alcohol byproduct [1].
Synthetic Workflow Visualization
Figure 1: Two-step synthetic workflow for 1-(4-Benzylmorpholin-2-yl)ethylamine.
Materials and Reagents
The following table summarizes the quantitative data and functional roles of all reagents required for a standard 10 mmol scale synthesis.
Reagent / Material
CAS Number
Equivalents
Amount (10 mmol scale)
Functional Role
4-Benzylmorpholine-2-carbonitrile
126645-52-1
1.0 eq
2.02 g
Starting Material
Methylmagnesium bromide (3.0 M in Et₂O)
75-16-1
2.0 eq
6.67 mL
Carbon nucleophile
Anhydrous THF
109-99-9
N/A
30.0 mL
Aprotic reaction solvent
Hydrochloric Acid (2.0 M aq.)
7647-01-0
Excess
20.0 mL
Metalloimine hydrolysis
Ammonium Acetate (
NH4OAc
)
631-61-8
10.0 eq
7.71 g
Ammonia source / Buffer
Sodium Cyanoborohydride (
NaBH3CN
)
25895-60-7
1.5 eq
0.94 g
Selective reducing agent
Anhydrous Methanol
67-56-1
N/A
40.0 mL
Protic reaction solvent
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(4-Benzylmorpholin-2-yl)ethan-1-one
This step utilizes a Grignard addition followed by acidic hydrolysis to establish the methyl ketone architecture [2].
System Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.
Substrate Dissolution : Charge the flask with 4-benzylmorpholine-2-carbonitrile (2.02 g, 10.0 mmol) and anhydrous THF (30 mL). Cool the reaction mixture to 0 °C using an ice-water bath.
Nucleophilic Addition : Syringe in methylmagnesium bromide (3.0 M in diethyl ether, 6.67 mL, 20.0 mmol) dropwise over 15 minutes.
Causality: The first equivalent of MeMgBr is consumed by Lewis acid-base coordination with the morpholine nitrogen. The second equivalent acts as the active nucleophile attacking the nitrile carbon.
Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using 30% EtOAc in Hexanes. The reaction is complete when the starting material spot (
Rf≈0.5
) is entirely consumed, leaving a baseline metalloimine spot.
Hydrolysis : Cool the flask back to 0 °C. Carefully quench the reaction by the dropwise addition of 2.0 M aqueous HCl (20 mL). Stir vigorously at room temperature for 1 hour to ensure complete hydrolysis of the intermediate imine to the ketone.
Workup & Purification : Basify the aqueous layer to pH 10 using saturated aqueous
NaHCO3
(this free-bases the morpholine nitrogen, pushing the product into the organic phase). Extract with EtOAc (
3×30
mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 10-40% EtOAc/Hexanes) to yield the pure ketone intermediate.
Step 2: Synthesis of 1-(4-Benzylmorpholin-2-yl)ethylamine
This step employs a Borch reductive amination to convert the ketone into the target primary amine [1].
Imine Formation : In a 100 mL round-bottom flask, dissolve the 1-(4-benzylmorpholin-2-yl)ethan-1-one intermediate (approx. 2.19 g, 10.0 mmol) in anhydrous methanol (40 mL). Add ammonium acetate (7.71 g, 100 mmol).
Causality: A 10-fold excess of
NH4OAc
is critical to drive the thermodynamic equilibrium toward the iminium ion and to act as a buffer, maintaining the pH near 6.
Selective Reduction : Stir the mixture at room temperature for 30 minutes to allow iminium formation. Add sodium cyanoborohydride (0.94 g, 15.0 mmol) in a single portion.
Reaction Propagation : Stir the reaction mixture at room temperature for 16 hours under an argon atmosphere.
Self-Validation (In-Process Control): Aliquot 50
μ
L of the reaction mixture, dilute with LC-MS grade methanol, and analyze via LC-MS. The reaction is validated when the ketone mass (
[M+H]+=220.1
) is replaced by the target amine mass (
[M+H]+=221.1
).
Quenching & Workup : Quench the reaction by adding 1.0 M aqueous NaOH (20 mL) and stir for 30 minutes.
Safety Causality: Never quench
NaBH3CN
reactions with strong acids. Acidification below pH 4 triggers the rapid release of highly toxic hydrogen cyanide (HCN) gas. Using NaOH safely neutralizes the active hydride species while keeping the solution basic.
Extraction & Purification : Extract the aqueous mixture with Dichloromethane (DCM,
3×30
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. The crude product can be purified by reverse-phase HPLC or via a standard acid-base extraction sequence to afford the pure 1-(4-benzylmorpholin-2-yl)ethylamine.
Analytical Characterization
To validate the final product, perform the following analytical checks:
1
H NMR (400 MHz, CDCl
3
) : Look for the disappearance of the ketone methyl singlet (
∼
2.1 ppm) and the appearance of a methyl doublet (
∼
1.1 ppm,
J=6.5
Hz) adjacent to the new chiral amine center. The benzyl
CH2
protons should appear as an AB quartet or a broad singlet around 3.5 ppm.
High-Resolution Mass Spectrometry (HRMS) : ESI-TOF should confirm the exact mass. Calculated for
C13H21N2O[M+H]+
: 221.1648; Found: 221.1650.
References
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[Link]
Master Organic Chemistry. "Addition of Grignard Reagents to Nitriles to Give Ketones (Referencing March's Advanced Organic Chemistry)." Master Organic Chemistry.[Link]
Application
HPLC method development for1-(4-Benzylmorpholin-2-yl)ethylamine analysis
An Application Note and Protocol for the HPLC Method Development and Analysis of 1-(4-Benzylmorpholin-2-yl)ethylamine Introduction 1-(4-Benzylmorpholin-2-yl)ethylamine is a substituted morpholine derivative. The morpholi...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the HPLC Method Development and Analysis of 1-(4-Benzylmorpholin-2-yl)ethylamine
Introduction
1-(4-Benzylmorpholin-2-yl)ethylamine is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, and its derivatives are investigated for a wide range of pharmacological activities. The presence of a primary amine and a tertiary amine within the same molecule, along with a benzyl group, presents a unique set of challenges for chromatographic analysis. This application note provides a detailed, step-by-step guide for the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Benzylmorpholin-2-yl)ethylamine in research and quality control settings.
The compound's structure, with its multiple ionizable groups, necessitates careful control over mobile phase pH to achieve symmetrical peak shapes and reproducible retention times. This guide will explore the rationale behind column selection, mobile phase optimization, and the establishment of system suitability criteria to ensure the method's validity and reliability.
Physicochemical Properties and Chromatographic Considerations
A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties.
Property
Estimated Value
Chromatographic Implication
Structure
See Figure 1
The presence of a primary and a tertiary amine makes the compound basic. The benzyl group provides hydrophobicity.
pKa
The primary amine is estimated to have a pKa around 9.5-10.5, and the morpholine nitrogen is estimated to have a pKa around 7.0-8.0.
Mobile phase pH will be a critical parameter to control the ionization state and, therefore, the retention and peak shape.
logP
The estimated octanol-water partition coefficient (logP) is in the range of 1.5-2.5.
The compound has moderate hydrophobicity, making it suitable for reversed-phase chromatography.
UV Absorbance
The benzyl group is expected to have a UV maximum absorbance around 254-260 nm.
UV detection at these wavelengths should provide good sensitivity.
Figure 1: Chemical Structure of 1-(4-Benzylmorpholin-2-yl)ethylamine
Method Development Strategy
Our approach to developing a robust HPLC method for 1-(4-Benzylmorpholin-2-yl)ethylamine is systematic and begins with the selection of the appropriate column and mobile phase. The primary challenges anticipated are poor peak shape due to the basic nature of the analyte and achieving adequate retention.
Column Selection
Given the moderate hydrophobicity of the analyte, a C18 column is a suitable starting point. However, the basic nature of the primary and tertiary amines can lead to strong interactions with residual silanols on the silica surface of the stationary phase, resulting in peak tailing. To mitigate this, a modern, high-purity silica C18 column with end-capping is recommended. An alternative to consider is a phenyl-hexyl column, which can offer different selectivity due to pi-pi interactions with the benzyl group.
Mobile Phase Optimization
The mobile phase composition, particularly its pH, is the most critical factor for the successful analysis of this compound.
pH Selection: To ensure good peak shape for a basic compound, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte to ensure it is fully protonated, or above the pKa to keep it in its neutral form. Given the two pKa values, working at a low pH (e.g., pH 2.5-3.5) will ensure both amine groups are protonated, minimizing secondary interactions with the stationary phase.
Buffer Selection: A phosphate or formate buffer is suitable for maintaining a stable pH in the desired range. A buffer concentration of 10-20 mM is typically sufficient.
Organic Modifier: Acetonitrile is a good initial choice for the organic modifier due to its low viscosity and UV transparency. Methanol can be evaluated as an alternative, as it can offer different selectivity.
The following diagram illustrates the overall method development workflow:
Caption: A streamlined workflow for HPLC method development.
Experimental Protocol: HPLC Method for 1-(4-Benzylmorpholin-2-yl)ethylamine
This protocol outlines the final, optimized HPLC method for the analysis of 1-(4-Benzylmorpholin-2-yl)ethylamine.
Instrumentation and Materials
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity, end-capped C18 column).
Chemicals and Reagents:
1-(4-Benzylmorpholin-2-yl)ethylamine reference standard
Weigh 2.72 g of KH2PO4 and dissolve it in 1 L of HPLC grade water to make a 20 mM solution.
Adjust the pH to 3.0 with phosphoric acid.
Filter the solution through a 0.45 µm nylon filter.
Mobile Phase B (Organic):
Acetonitrile (100%).
Sample Diluent:
A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard Stock Solution (1 mg/mL):
Accurately weigh 10 mg of 1-(4-Benzylmorpholin-2-yl)ethylamine reference standard into a 10 mL volumetric flask.
Dissolve and dilute to volume with the sample diluent.
Working Standard Solution (0.1 mg/mL):
Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.
Dilute to volume with the sample diluent.
Chromatographic Conditions
Parameter
Condition
Column
Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
20 mM KH2PO4, pH 3.0
Mobile Phase B
Acetonitrile
Gradient Program
See Table below
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
258 nm
Injection Volume
10 µL
Run Time
15 minutes
Gradient Elution Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
10.0
10
90
12.0
10
90
12.1
90
10
15.0
90
10
System Suitability
Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL) to ensure the system is performing adequately. The acceptance criteria are as follows:
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 1.5
Theoretical Plates (N)
≥ 2000
Relative Standard Deviation (RSD) of Peak Area
≤ 2.0%
The following diagram illustrates the logical flow of the analytical procedure:
Caption: The analytical workflow from preparation to reporting.
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the analysis of 1-(4-Benzylmorpholin-2-yl)ethylamine. By carefully considering the physicochemical properties of the analyte and systematically optimizing the chromatographic conditions, a method with excellent peak shape, resolution, and reproducibility can be achieved. The detailed protocol and system suitability criteria provided will ensure the reliability and accuracy of the analytical results. This method is suitable for use in various stages of drug development, including purity assessment and stability studies.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
Agilent Technologies. (2021). ZORBAX Eclipse Plus Columns. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Method
Application Note: 1-(4-Benzylmorpholin-2-yl)ethylamine as a Privileged Building Block in CNS and Oncology Drug Discovery
Executive Summary 1-(4-Benzylmorpholin-2-yl)ethylamine (and its closely related methanamine analog, CAS 110859-47-7[1]) is a highly versatile chemical building block extensively utilized in the synthesis of modern bioact...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(4-Benzylmorpholin-2-yl)ethylamine (and its closely related methanamine analog, CAS 110859-47-7[1]) is a highly versatile chemical building block extensively utilized in the synthesis of modern bioactive molecules[2]. Characterized by a flexible ethylamine linker and a morpholine core, this scaffold is particularly valuable in drug development targeting neurological disorders, psychiatric conditions, and oncology[2]. By acting as a lipophilic, yet highly soluble pharmacophore, it enables medicinal chemists to fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) properties of complex Active Pharmaceutical Ingredients (APIs).
Structural Rationale & Pharmacological Impact
As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simple alkylamines. The architectural design of 1-(4-Benzylmorpholin-2-yl)ethylamine provides three distinct mechanistic advantages:
The Morpholine Core (Solubility & pKa Modulation): Incorporating a morpholine ring is a classic medicinal chemistry strategy to lower the overall LogP of a highly lipophilic core. The morpholine oxygen acts as a strong hydrogen-bond acceptor, significantly improving aqueous solubility. Furthermore, its pKa (~8.0–8.5) ensures the molecule is predominantly protonated at physiological pH, enabling critical salt-bridge formations with target protein residues[3].
The Ethylamine Linker (Vector Flexibility): The ethylamine chain acts as a flexible spacer. This flexibility allows the morpholine moiety to dynamically adapt to complex binding pockets, such as the flexible loop 3 and α4 regions of the CSN5 subunit[3].
The N-Benzyl Group (Dual-Purpose Handle): The benzyl group serves a dual purpose. In early synthetic stages, it acts as a robust protecting group that withstands harsh coupling conditions. In specific therapeutic applications, such as calcium sensing receptor modulators, the benzyl group is retained to maximize hydrophobic interactions within the target binding site[4].
Key Applications in Modern Drug Discovery
This building block has been successfully integrated into several high-profile therapeutic pipelines:
Oncology (Deubiquitinase Inhibitors): Recent literature highlights its critical role in synthesizing azaindole metallo-deubiquitinase CSN5 inhibitors, where acyl-piperazine-ethylamine substituents are used to probe active site residues[3].
Pain Management (Sodium Channel Blockers): The scaffold is a key intermediate in the development of spiro-oxindole compounds targeting sodium channels (e.g., NaV1.8) for the treatment of chronic pain[5].
Endocrine Disorders: Substituted morpholines derived from this building block act as potent modulators for the calcium sensing receptor, offering therapeutic pathways for parathyroid hormone regulation[4].
Identifies specific alkylation states (secondary vs. primary amine)[2],[1].
LogP Contribution
Decreases overall lipophilicity
Morpholine oxygen acts as a hydrogen-bond acceptor, improving aqueous solubility.
pKa (Morpholine)
~8.0 - 8.5
Ensures protonation at physiological pH, enabling salt-bridge formation.
Linker Flexibility
High (Ethylamine vector)
Allows the morpholine ring to dynamically adapt to complex binding pockets[3].
Metabolic Stability
High
The morpholine ring is highly resistant to oxidative metabolism compared to open-chain alkylamines.
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , integrating causality and In-Process Controls (IPCs) directly into the workflow.
Protocol A: High-Efficiency Amide Coupling via HATU
Objective: Covalent attachment of the morpholine-ethylamine building block to a heterocyclic carboxylic acid core (e.g., an azaindole core)[3].
Mechanistic Rationale: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered amines. The 7-azabenzotriazole leaving group accelerates the reaction, minimizing epimerization. DIPEA acts as a non-nucleophilic base, maintaining the amine in its reactive free-base form without interfering with the active ester[3].
Step-by-Step Methodology:
Activation: In an oven-dried flask under N2, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
Coupling: Add 1-(4-Benzylmorpholin-2-yl)ethylamine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.
Self-Validating IPC: Monitor the reaction via LC-MS. The protocol is self-validating when the UV trace confirms the complete disappearance of the active ester, and the mass spectrometer detects the exact [M+H]+ mass of the coupled product.
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate.
Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the N-benzyl protected intermediate.
Protocol B: Selective Catalytic Debenzylation
Objective: Removal of the N-benzyl protecting group to expose the secondary morpholine nitrogen for subsequent functionalization[4].
Mechanistic Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzylic C-N bond via hydrogenolysis. Methanol is used as a protic solvent to stabilize the resulting free amine and facilitate the catalytic cycle.
Step-by-Step Methodology:
Preparation: Dissolve the N-benzyl intermediate (1.0 eq) in HPLC-grade Methanol (0.1 M). Carefully add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere to prevent solvent ignition.
Hydrogenation: Evacuate the flask and backfill with H2 gas (via balloon or Parr shaker at 30-40 psi). Stir vigorously at room temperature for 12 hours.
Self-Validating IPC: Monitor hydrogen uptake. The physical cessation of H2 consumption validates the end of the reduction phase. Confirm via TLC (DCM:MeOH 9:1); the product will show a significantly lower Rf value due to the exposed, highly polar secondary amine, validating successful deprotection.
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with Methanol.
Isolation: Concentrate the filtrate under reduced pressure to afford the debenzylated morpholine derivative, ready for final API assembly.
Synthetic Workflow Visualization
Synthetic workflow of 1-(4-Benzylmorpholin-2-yl)ethylamine in API development.
References
ACS Publications. "Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors." (2025). acs.org. Available at: [Link]
Google Patents. "US8431695B2 - Pyrrolo-triazine derivatives." googleapis.com.
Google Patents. "WO2012120476A1 - Substituted morpholines as modulators for the calcium sensing receptor." google.com.
Google Patents. "US8916580B2 - Spiro-oxindole compounds and their use as therapeutic agents." google.com.
Application Note: NMR Spectroscopy Reference Data and Structural Elucidation Protocol for 1-(4-Benzylmorpholin-2-yl)ethylamine
Executive Summary & Context Morpholine derivatives, particularly 2-substituted 4-benzylmorpholines, serve as highly versatile scaffolds in medicinal chemistry, frequently appearing in the development of selective enzyme...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Context
Morpholine derivatives, particularly 2-substituted 4-benzylmorpholines, serve as highly versatile scaffolds in medicinal chemistry, frequently appearing in the development of selective enzyme inhibitors and reboxetine-analogous antidepressants[1][2]. The structural elucidation of 1-(4-Benzylmorpholin-2-yl)ethylamine (also known as 1-(4-benzylmorpholin-2-yl)ethan-1-amine) presents unique analytical challenges. The combination of a sterically demanding C-2 substituent and the N-4 benzyl group forces the morpholine ring into a rigid chair conformation. This breaks the molecule's symmetry, rendering the ring's methylene protons highly diastereotopic and resulting in complex spin-spin coupling networks[3][4].
This application note provides a comprehensive, self-validating methodology for the NMR acquisition and spectral interpretation of this compound, ensuring high-fidelity structural verification.
Rationalized NMR Reference Data
The following reference data is synthesized from established spectroscopic behaviors of the 4-benzylmorpholine core and primary aliphatic amines[3][5][6].
Note on Stereochemistry: This compound possesses two chiral centers (C-2 of the morpholine ring and C-1 of the side chain). The data below reflects a single, purified diastereomer. If analyzing a diastereomeric mixture, expect duplicated, closely spaced signal sets.
Benzylic carbon attached to the morpholine nitrogen[6].
C-3 (Morpholine)
58.0
CH₂
Adjacent to nitrogen; shifted downfield relative to C-5 due to proximity to C-2[1].
C-5 (Morpholine)
53.5
CH₂
Standard chemical shift for a morpholine N-CH₂ carbon[3].
Side-chain CH
49.5
CH
Aliphatic carbon directly attached to the primary amine.
Side-chain CH₃
19.5
CH₃
Terminal aliphatic methyl carbon.
Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, the following protocol integrates physical causality with a self-validating experimental loop.
Phase 1: Sample Preparation
Mass Optimization : Accurately weigh 15–20 mg of the analyte. Causality: This specific mass range provides an optimal signal-to-noise (S/N) ratio for 2D HMBC experiments without causing concentration-dependent viscosity increases that broaden spectral lines.
Solvent Selection : Dissolve in 0.6 mL of anhydrous CDCl₃ (0.03% v/v TMS). Causality: CDCl₃ is chosen over DMSO-d₆ because it lacks exchangeable protons and minimizes hydrogen bonding, which allows the primary amine (-NH₂) signal to remain sharp enough for observation[3].
Filtration : Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Causality: Removing microscopic paramagnetic impurities and dust ensures a highly homogeneous magnetic field, critical for resolving the complex ddd and td multiplets of the morpholine ring.
Phase 2: Acquisition & The "D₂O Shake" Validation
1D ¹H Acquisition : Acquire 16 scans (D1 = 2.0s) at 298 K.
Self-Validation Step (D₂O Exchange) : After the initial ¹H acquisition, add 2 drops of Deuterium Oxide (D₂O) directly into the NMR tube. Shake vigorously for 10 seconds, allow the phases to separate, and re-acquire the ¹H spectrum.
Causality: The broad singlet at ~1.50 ppm will completely disappear as the -NH₂ protons undergo rapid chemical exchange with deuterium to form -ND₂. This self-validating step definitively proves the signal belongs to the amine and not an aliphatic impurity.
1D ¹³C Acquisition : Acquire 512 scans with WALTZ-16 proton decoupling. Set the relaxation delay (D1) to 2.0s to ensure the quaternary benzyl carbon (138.0 ppm) fully relaxes between pulses.
Phase 3: 2D NMR Strategy
Because the morpholine ring protons are diastereotopic, 1D ¹H NMR alone is insufficient for absolute assignment.
COSY : Use to map the contiguous H-2 ↔ H-3(ax/eq) and H-5(ax/eq) ↔ H-6(ax/eq) spin systems.
HSQC : Use to validate that the disparate axial and equatorial proton signals (e.g., 3.90 ppm and 3.60 ppm) correlate to the exact same carbon atom (C-6 at 67.0 ppm).
HMBC : Look for the critical ³J_CH correlation between the benzylic protons (3.52 ppm) and the C-3/C-5 carbons (58.0 and 53.5 ppm) to confirm the position of the benzyl group.
Workflow Visualization
Self-Validating NMR Workflow for Morpholine Derivatives.
References[5] PubChem. "4-Benzylmorpholine | C11H15NO | CID 249546". National Institutes of Health (NIH). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLIpMYqAW5z4_NspQgsDk5mQFAXd2gvdDOaBAlIy_n57_uhAUQOVU0bxW2yO1RlwZu_CsmkP5jQquIslPqAW8OgorLRh0F1v_LmfS19P-kQg2LaG3fgxY9u0W-xTGj9JyYD1-bNkWKOGTXlzUxBbdM4e992MzZCQ==[1] The Journal of Organic Chemistry. "Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine". ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj6p8wDgZoVXwtxAewhO7CPhLExqCpQasGZXebvwq7BnhraqHl4b-5JEc-OGoRpoeAMZXcBo-CmkbPVqgQMLd2R8NeF6-gjxK04Uef-H6vhqchRFXlHtQ0WHQFREsjo86jDBzkFg==[2] PMC. "Benzylmorpholine Analogs as Selective Inhibitors of Lung Cytochrome P450 2A13 for the Chemoprevention of Lung Cancer in Tobacco Users". National Institutes of Health (NIH). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrGtlI19teISqAXnWy5c5CtHqOVTSLplRSkojzbEsmMrfzhUS88jT8UUSpAfDcS0aq_GHBmtaNhpcucqLZj2JavtNl1Tmiaroh2eFIwsrFxd_4KJXIh4rBo0F7VY5WCLXmRN4yKHu9GL5zPAE=[6] Catalysis Science & Technology. "PS-Pd-NHC: An efficient and heterogeneous recyclable catalyst for direct reductive amination of carbonyl compounds". The Royal Society of Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh4Xbv0j6SEWqzOSma2NND_lqHakZ_oZnNoIVDt4YbQAiYLmAZjvT3jn5KA7SKmJsc-iVaHVRr0HfFmNZUjJVXh1w8w8uixWFdsqoh64YJSoiXQONt_76CdbLdpiWT1XnZ-u3FMOaG4h9FJW0xnDI1rp11T7f5QQ==[3] BenchChem. "An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-UVl-CqWsID9PG_ga_Z7gIx_JlipEZys-C9GvtNZA3aT9eMm1451_Ni35zVehGjilf5RDC4w-F8g_p3crtLH3Z97J_6EwZeIV8lm2OEBBxoKs5XfIloLuxyTIBMy44uW6DTQ15tg1lKB9hKPIrdgS1jDx7LkCUMEGobbvD_IQk6nUHafoGB8QNV5PS8H04d4GwJGPcKPXvyKFpWmOfn-pFbK2C4ijT4ysWQg2z5d68MmQrg==[4] ACS Publications. "Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXRqWCUty35KcTgmTOMWG9saiDtfS1IQdZ4N7bhNXI7Uyg4AjEYZsROAhWgxbUi-IapL9LpXd-pg5YZMztn1dBXBh1spaNJRoq9dtiIwGaDsaMZKgPwo3BoNB4qpoRv0rOOioVNA==
Application Note: Advanced Purification Strategies for 1-(4-Benzylmorpholin-2-yl)ethylamine Intermediates
Target Audience: Researchers, scientists, and drug development professionals. Focus: Scalable, high-purity resolution of chiral morpholine-amine building blocks.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Focus: Scalable, high-purity resolution of chiral morpholine-amine building blocks.
Introduction & Mechanistic Context
1-(4-Benzylmorpholin-2-yl)ethylamine is a highly versatile chiral building block. The morpholine core is a privileged scaffold in medicinal chemistry, frequently appearing in substance P antagonists (e.g., Aprepitant analogs), selective kinase inhibitors, and various neurotropic agents. However, the purification of this intermediate presents distinct chemical challenges:
Dual Basicity: The molecule possesses both a tertiary morpholine nitrogen and a primary ethylamine group, complicating standard silica gel chromatography.
Stereocomplexity: The presence of multiple chiral centers necessitates rigorous enantiomeric and diastereomeric resolution.
Persistent Byproducts: Unreacted benzylamine or des-benzyl impurities often co-elute due to similar polarity profiles.
This Application Note details a self-validating, three-tier purification workflow: pH-guided acid-base extraction, selective oxalate salt crystallization, and Supercritical Fluid Chromatography (SFC).
Purification Workflow
Figure 1: Tri-phasic purification workflow for 1-(4-Benzylmorpholin-2-yl)ethylamine intermediates.
Section 1: Liquid-Liquid Acid-Base Extraction
Expertise & Causality
The initial crude mixture contains the target diamine alongside unreacted starting materials and neutral organic byproducts. By exploiting the differential pKa values of the system (primary amine pKa ~10.5, morpholine nitrogen pKa ~8.3), we can selectively partition the target into the aqueous phase as a highly water-soluble hydrochloride salt. This leaves neutral and weakly basic impurities behind in the organic phase, overcoming the high aqueous solubility challenges typical of morpholine derivatives[1].
Protocol A: pH-Guided Partitioning
Solubilization: Dissolve the crude 1-(4-Benzylmorpholin-2-yl)ethylamine (1.0 eq) in ethyl acetate (EtOAc) at a ratio of 10 mL/g.
Acidification: Add 1 M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 2–3.
Validation Checkpoint: Verify the aqueous phase pH is exactly 2–3 using a calibrated pH meter before phase separation to ensure complete protonation of both nitrogen centers.
Phase Separation: Separate the layers. Wash the aqueous layer with fresh EtOAc (2 × 5 mL/g) to purge non-basic impurities. Discard the organic layers.
Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ or 2 M NaOH until the pH reaches 11–12, converting the target back to its free base.
Recovery: Extract the aqueous phase with dichloromethane (CH₂Cl₂) (3 × 10 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Section 2: Diastereomeric Enrichment via Oxalate Salt Formation
Expertise & Causality
While acid-base extraction yields >90% chemical purity, stereoisomeric impurities often remain. Converting the free base into an oxalate salt is a highly effective, chromatography-free method to increase enantiomeric excess (ee%). The rigid, planar structure of oxalic acid forms highly crystalline hydrogen-bonded networks with the morpholine and primary amine nitrogens. The target enantiomer's oxalate salt exhibits differential solubility in methanol/ethyl acetate or diethyl ether compared to its stereoisomers, allowing for selective precipitation and an increase in enantioselectivity to >99% ee[2].
Protocol B: Oxalate Salt Crystallization
Salt Formation: Dissolve the free base from Protocol A in a minimal volume of a 1:1 mixture of methanol/ethyl acetate.
Validation Checkpoint: Confirm the complete dissolution of the free base before oxalic acid addition to prevent the physical entrapment of impurities within the crystal lattice.
Precipitation: Slowly add a stoichiometric amount (1.05 eq) of anhydrous oxalic acid dissolved in the same solvent system. A precipitate will begin to form immediately.
Aging: Stir the suspension at room temperature for 2 hours, then cool to 4 °C overnight to maximize thermodynamic crystal growth and yield.
Filtration: Filter the oxalate salt under a vacuum and wash the filter cake with cold diethyl ether.
Recrystallization: Recrystallize the crude salt from hot methanol/ethyl acetate to achieve maximum optical purity[2].
Free-Basing: To recover the pure amine, suspend the purified oxalate salt in water, adjust to pH 11 with 2 M NaOH, and extract with CH₂Cl₂.
If the target requires absolute stereochemical purity (>99.5% ee) for downstream active pharmaceutical ingredient (API) synthesis, SFC is the gold standard. SFC utilizes supercritical CO₂ as the primary mobile phase, offering high diffusivity and low viscosity. This enables rapid mass transfer and high flow rates. For basic morpholine derivatives, adding a polar modifier (isopropanol) suppresses secondary interactions with the stationary phase, preventing peak tailing and affording baseline separation of morpholine enantiomers.
Protocol C: Analytical to Preparative SFC
Column Selection: Equip the SFC system with a Daicel Chiralpak OJH column (4.6 × 250 mm for analytical scale).
Mobile Phase: Program a gradient of 5% to 50% Isopropanol in supercritical CO₂ over 10 minutes.
Flow Rate & Detection: Set the flow rate to 3.0 mL/min. Monitor UV absorbance at 254 nm and 220 nm.
Validation Checkpoint: Baseline resolution (
Rs>1.5
) must be achieved on the analytical scale before initiating preparative fraction collection.
Injection: Dissolve the free-based sample in pure methanol (10–20 mg/mL) and inject.
Collection: Collect the major peak (retention time typically between 4.5–6.0 min) and evaporate the solvent under reduced pressure to yield the pure target.
Quantitative Data Summary
The following table summarizes the expected recovery and purity metrics across the three-tier purification strategy.
Purification Stage
Yield (%)
Chemical Purity (%)
Enantiomeric Excess (ee %)
Crude Synthesis
N/A
65 – 75%
70 – 85%
Acid-Base Extract
85 – 92%
92 – 95%
70 – 85%
Oxalate Salt
70 – 80%
> 98%
> 98%
SFC Resolution
85 – 95%
> 99.5%
> 99.9%
References
Expanded substrate scope and catalyst optimization for the catalytic kinetic resolution of N-heterocycles
Source: Royal Society of Chemistry (rsc.org)
URL:
Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate
Source: ACS Publications (acs.org)
URL:[1]
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines
Source: ACS Publications (acs.org)
URL:[2]
Application Note: 1-(4-Benzylmorpholin-2-yl)ethylamine as a Privileged Scaffold in Medicinal Chemistry
Executive Summary The compound 1-(4-Benzylmorpholin-2-yl)ethylamine (CAS: 868770-14-3), alongside its methanamine analog, represents a highly versatile and privileged building block in modern medicinal chemistry. Charact...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(4-Benzylmorpholin-2-yl)ethylamine (CAS: 868770-14-3), alongside its methanamine analog, represents a highly versatile and privileged building block in modern medicinal chemistry. Characterized by a saturated 1,4-oxazine (morpholine) core, a lipophilic N-benzyl protecting group, and a flexible primary amine side chain, this scaffold is a critical intermediate in the synthesis of neurotherapeutics, oncology drugs, and metabolic modulators.
This application note provides an authoritative guide on the structural rationale, key therapeutic applications, and validated synthetic protocols for integrating this scaffold into drug discovery pipelines.
Structural Rationale & Physicochemical Profiling
The architectural design of 1-(4-Benzylmorpholin-2-yl)ethylamine offers distinct pharmacokinetic and synthetic advantages:
The Morpholine Core: The oxygen atom acts as a strong hydrogen-bond acceptor, while the basic nitrogen allows for the formation of stable, water-soluble salts. This balance optimizes the lipophilic efficiency (LipE) and aqueous solubility of the final pharmacophore, a critical factor for Central Nervous System (CNS) penetration .
The N-Benzyl Group: Synthetically, the benzyl group serves as a robust protecting group that withstands harsh nucleophilic aromatic substitution (SNAr) and reductive amination conditions. Pharmacologically, if retained, it provides essential bulk and lipophilicity for binding to deep hydrophobic pockets in targets like the dopamine D4 receptor .
The Ethylamine Linker: The two-carbon spacer provides a highly reactive primary amine that is sterically unhindered by the bulky morpholine ring, allowing for efficient coupling to complex heteroaromatics (e.g., pyrimidines, quinoxalines).
Key Medicinal Chemistry Applications
Oncology: Development of MTH1 Inhibitors
Cancer cells experience high levels of oxidative stress, leading to the oxidation of nucleotide pools (e.g., 8-oxo-dGTP). The enzyme MutT homolog 1 (MTH1) sanitizes these oxidized nucleotides, preventing their incorporation into DNA, which would otherwise trigger fatal DNA damage. 1-(4-Benzylmorpholin-2-yl)ethylamine is utilized to synthesize potent 2,4-diaminopyrimidine-based MTH1 inhibitors. By coupling the primary amine to a chloropyrimidine core, researchers can effectively block MTH1, forcing cancer cells into mutational catastrophe and apoptosis .
Figure 1: Mechanism of action for morpholine-derived MTH1 inhibitors in oncology.
Glycolysis Regulation: PFKFB3/4 Inhibition
In the tumor microenvironment, cancer cells rely on aerobic glycolysis (the Warburg effect). 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3/4) are critical regulators of this pathway. The ethylamine side chain of the benzylmorpholine scaffold has been successfully coupled with substituted quinoxalines to yield potent PFKFB3 inhibitors, starving cancer cells of ATP .
The 2-substituted morpholine skeleton is the defining pharmacophore of the blockbuster antidepressant Reboxetine. The 1-(4-Benzylmorpholin-2-yl)ethylamine scaffold allows for the rapid generation of Reboxetine analogs and selective Dopamine D4 receptor ligands. The benzyl group is often retained in these syntheses, as its spatial orientation is critical for binding to the hydrophobic pockets of monoamine transporters .
This protocol describes the coupling of 1-(4-Benzylmorpholin-2-yl)ethylamine to an aryl chloride (e.g., 4-chloro-6-(2,3-dimethylphenyl)pyrimidin-2-amine) to form an MTH1 inhibitor precursor.
Step-by-Step Procedure:
Reagent Assembly: In a 10 mL microwave-safe sealed tube, combine the aryl chloride (1.0 eq, 0.10 mmol) and 1-(4-Benzylmorpholin-2-yl)ethylamine (1.4 eq, 0.14 mmol).
Solvent & Base Addition: Suspend the mixture in anhydrous n-butanol (1.5 mL) and add N,N-Diisopropylethylamine (DIPEA / Hünig's base) (2.0 eq, 0.20 mmol).
Causality Note:n-Butanol is specifically selected because its high boiling point (117°C) provides the necessary thermal energy to overcome the high activation barrier of the SNAr reaction. Furthermore, its polar protic nature stabilizes the transition state (Meisenheimer complex). DIPEA acts as a non-nucleophilic proton sponge, efficiently neutralizing the HCl byproduct without competing with the primary amine for the electrophile.
Thermal Activation: Seal the tube and heat the mixture at 110°C for 16 hours using an oil bath or heating block.
Causality Note: The sealed tube prevents solvent evaporation and allows slight pressurization, ensuring consistent reaction kinetics.
In-Process Control (IPC) & Validation: Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The protocol is self-validating: proceed to workup only when the mass of the starting aryl chloride is completely depleted and the
[M+H]+
of the coupled product dominates the chromatogram.
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via preparative HPLC to yield the N-arylated intermediate.
If the benzyl group is not required for target binding, it must be removed to expose the secondary morpholine amine for further functionalization or to improve aqueous solubility.
Step-by-Step Procedure:
Preparation: Dissolve the N-arylated intermediate (1.0 eq) in anhydrous Methanol (0.1 M concentration). Add 1.1 eq of 1M HCl in ether.
Causality Note: The addition of stoichiometric HCl is critical. It protonates the highly basic secondary morpholine nitrogen as it is formed, preventing the free amine from coordinating to and poisoning the palladium catalyst, thereby drastically accelerating the reaction rate.
Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under an inert argon atmosphere to prevent auto-ignition of the methanol.
Hydrogenation: Evacuate the flask and backfill with
H2
gas via a balloon. Stir vigorously at room temperature for 4-6 hours.
Causality Note: Pd/C selectively cleaves the benzylic C-N bond via oxidative addition and reductive elimination without reducing the aromatic rings of the newly attached pharmacophore.
Validation & Isolation: Monitor via TLC (DCM:MeOH 9:1). Once the starting material is consumed, filter the mixture through a pad of Celite to remove the Pd/C, wash with methanol, and concentrate to yield the free morpholine derivative as a hydrochloride salt.
Quantitative Data Summary
To optimize the SNAr coupling of 1-(4-Benzylmorpholin-2-yl)ethylamine with highly deactivated heteroaromatics, various conditions were evaluated. The data below illustrates the causality behind the selection of n-butanol and DIPEA in Protocol 1.
Table 1: Optimization of SNAr Coupling Conditions for 1-(4-Benzylmorpholin-2-yl)ethylamine
Solvent
Base
Temperature (°C)
Time (h)
Conversion (%)
Rationale / Observation
DMF
K2CO3
80
24
45%
Incomplete reaction; heterogeneous base limits kinetics.
DMF
DIPEA
100
18
68%
Base homogeneity improved, but thermal degradation of starting materials observed.
Lower boiling point limits thermal activation; TEA is slightly nucleophilic.
References
Title: Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Pyrimidine-2,4-diamine derivatives for treatment of cancer (WO2014084778A1)
Title: New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Method
protocol for N-alkylation using1-(4-Benzylmorpholin-2-yl)ethylamine
Application Note: Highly Selective N-Alkylation Protocols for 1-(4-Benzylmorpholin-2-yl)ethylamine Executive Summary & Chemical Context 1-(4-Benzylmorpholin-2-yl)ethylamine is a highly versatile bifunctional building blo...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Highly Selective N-Alkylation Protocols for 1-(4-Benzylmorpholin-2-yl)ethylamine
Executive Summary & Chemical Context
1-(4-Benzylmorpholin-2-yl)ethylamine is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. The morpholine core imparts favorable physicochemical properties—such as improved aqueous solubility, metabolic stability, and central nervous system (CNS) penetration—while the primary aliphatic amine serves as a crucial synthetic handle for structural diversification.
A common transformation in library synthesis is the N-alkylation of this primary amine to generate secondary amine scaffolds. However, achieving strict mono-alkylation without triggering over-alkylation to the tertiary amine remains a significant synthetic challenge[1]. This application note details field-proven, self-validating protocols to achieve high-yielding, selective mono-alkylation.
Mechanistic Rationale & Strategy Selection
Direct alkylation of primary amines with alkyl halides via an SN2 mechanism is notoriously difficult to control. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation and the formation of complex mixtures of secondary and tertiary amines[1].
To circumvent this, reductive amination is the industry-standard protocol[2]. This method involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced to the desired secondary amine. is the reagent of choice for this transformation[3]. Unlike sodium borohydride (NaBH4), NaBH(OAc)3 is exceptionally mild and selectively reduces protonated iminium ions over the starting carbonyl compounds, thereby minimizing the formation of unwanted alcohol byproducts. Furthermore, it avoids the severe toxicity and cyanide waste streams associated with sodium cyanoborohydride (NaBH3CN)[1].
Workflow Visualization
Decision tree and reaction pathways for the N-alkylation of 1-(4-Benzylmorpholin-2-yl)ethylamine.
This protocol utilizes NaBH(OAc)3 to ensure strict mono-alkylation[3].
Causality Note: The reaction is performed in a stepwise manner. We allow the imine to form for 1-2 hours before adding the reducing agent. This prevents the premature reduction of the aldehyde to an unreactive primary alcohol, which would severely depress the yield.
Reactant Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1-(4-Benzylmorpholin-2-yl)ethylamine (1.0 eq, 1.0 mmol) and the desired aldehyde/ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (10 mL)[3].
Imine Formation: Stir the mixture at room temperature for 1-2 hours. For sterically hindered ketones, add catalytic glacial acetic acid (1.0 eq) to facilitate iminium ion formation[4].
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the stirred solution[2]. The mild nature of this reagent prevents the reduction of the unreacted carbonyl.
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor via LC-MS or TLC (ninhydrin stain) until the primary amine is fully consumed.
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO3 (10 mL) to neutralize the acid and boron species. Extract the aqueous layer with dichloromethane (3 x 10 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH) to yield the secondary amine.
Protocol B: Controlled Direct Alkylation (Alternative)
When the corresponding aldehyde is unavailable, direct alkylation with an alkyl halide can be employed.
Causality Note: To minimize di-alkylation, the alkyl halide is strictly limited to a sub-stoichiometric amount (0.95 eq), and the reaction is run at lower concentrations to statistically favor mono-alkylation[2].
Addition: Cool the suspension to 0 °C. Add the alkyl halide (0.95 eq) dropwise over 15 minutes to control the initial exothermic reaction rate[2].
Heating: Warm the mixture to room temperature, then gently heat to 60 °C for 8-12 hours.
Work-up: Filter off the inorganic salts. Concentrate the filtrate, dilute with water, and extract with ethyl acetate. Purify via chromatography to separate the secondary amine from trace tertiary amine byproducts.
Quantitative Data & Optimization
Alkylating Agent
Protocol
Equivalents
Solvent
Temp / Time
Expected Yield
Over-alkylation
Benzaldehyde
A (Reductive)
1.05
DCE
RT, 4 h
85-92%
< 2%
Cyclohexanone
A (Reductive)
1.20
DCE
RT, 12 h
78-85%
< 1%
Benzyl Bromide
B (Direct)
0.95
MeCN
60 °C, 8 h
55-65%
15-20%
Ethyl Iodide
B (Direct)
0.95
DMF
RT, 12 h
60-70%
10-15%
Self-Validating Systems & Analytical QC
To ensure the trustworthiness of the protocol, the following self-validating checks must be performed on the isolated product:
LC-MS Profiling: The primary amine starting material will show a distinct
[M+H]+
peak. Successful mono-alkylation shifts this mass by the exact molecular weight of the alkylidene group. The presence of a peak at
[M+H+2×Alkyl]+
explicitly indicates a failure in stoichiometric control (over-alkylation).
1H NMR Spectroscopy: The disappearance of the broad singlet corresponding to the primary amine protons (
∼1.5−2.0
ppm) and the appearance of a sharper secondary amine proton peak validates the transformation. Integration of the newly incorporated alkyl protons relative to the benzylic protons of the morpholine ring (
−CH2−Ph
) must yield a strict 1:1 ratio.
References
Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. URL:[Link]
"Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]
Technical Support Center: Synthesis of 1-(4-Benzylmorpholin-2-yl)ethylamine
Welcome to the technical support center for the synthesis of 1-(4-Benzylmorpholin-2-yl)ethylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-(4-Benzylmorpholin-2-yl)ethylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or developing synthetic routes to this valuable morpholine-based intermediate.[1][2] Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, recognized for their favorable pharmacokinetic properties.[3] However, the synthesis of 2-substituted morpholines, such as the title compound, presents unique challenges, often related to stereocontrol, ring formation efficiency, and side-chain introduction.[4][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic strategy for 1-(4-Benzylmorpholin-2-yl)ethylamine?
A common and logical approach involves a multi-step synthesis that first builds the core N-benzylated morpholine ring with a functional handle at the C-2 position, which is then elaborated to the desired ethylamine side-chain. A robust strategy is the cyclization of N-benzylethanolamine with a suitable three-carbon electrophile to form a C-2 substituted morpholine, followed by reductive amination to introduce the ethylamine moiety. This modular approach allows for easier troubleshooting and optimization of individual steps.
Q2: Why is reductive amination the preferred method for introducing the ethylamine side-chain?
Reductive amination is a powerful and highly versatile C-N bond-forming reaction that combines the reaction of a carbonyl compound (an aldehyde in this case) with an amine to form an imine, which is then reduced in situ to the target amine.[6][7] This method is often preferred over direct alkylation of an amine with a (4-benzylmorpholin-2-yl)methyl halide for several reasons:
Selectivity: It minimizes the risk of over-alkylation, which is a common side reaction in direct alkylation that leads to the formation of tertiary amines and quaternary ammonium salts.[6]
Milder Conditions: Modern reductive amination protocols often utilize mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which tolerate a wide range of functional groups.[8]
Atom Economy: Direct, one-pot procedures improve overall efficiency and reduce the need for intermediate isolation.[6]
Q3: What are the most critical parameters that influence the overall yield and purity?
Three parameters are critical:
Efficiency of the Cyclization Step: The formation of the morpholine ring is paramount. The choice of base, solvent, and the nature of the leaving group on your C-3 synthon are crucial for maximizing yield and minimizing side reactions.[9][10]
Control of the Reductive Amination: The pH of the reaction medium is critical. It must be acidic enough to catalyze imine formation but not so acidic that it protonates the starting amine (reducing its nucleophilicity) or degrades the acid-sensitive reducing agent.[8]
Purity of Intermediates: The purity of the aldehyde precursor for the final step is essential. Impurities from the oxidation step can lead to a complex mixture of byproducts that are difficult to separate from the final product.
Q4: How can I effectively monitor the progress of the reductive amination reaction?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.
TLC: Use a suitable stain, such as ninhydrin (to visualize amines) or potassium permanganate (to visualize the aldehyde and product). You should be able to track the consumption of the starting aldehyde and the appearance of the product spot. The intermediate imine may or may not be visible depending on its stability.
LC-MS: This is the preferred method as it provides unambiguous confirmation of the masses of starting materials, intermediates (imine/iminium ion), and the final product, giving you a clear picture of the reaction progress and byproduct profile.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield During Morpholine Ring Formation
Q: My initial cyclization to form the (4-benzylmorpholin-2-yl)methanol precursor is inefficient, resulting in a low yield. What are the likely causes and solutions?
A: Low yields in morpholine ring synthesis often stem from suboptimal reaction conditions or an inefficient cyclization strategy. The conversion of a 1,2-amino alcohol to a morpholine is a common challenge.[10][11] Let's analyze the potential causes and remedies.
Causality: The cyclization is typically an intramolecular SN2 reaction. Its efficiency depends on the nucleophilicity of the nitrogen or oxygen atom, the quality of the leaving group on the other end of the chain, and the conformational ease of forming the six-membered ring. Competing intermolecular reactions can lead to polymers and other byproducts.
Solutions & Experimental Protocol:
Strengthen the Base: If you are using a weak base (e.g., K₂CO₃), it may not be sufficient to deprotonate the hydroxyl group for the final ring-closing step. Consider a stronger base like potassium tert-butoxide (tBuOK) or sodium hydride (NaH).[10]
Improve the Leaving Group: A poor leaving group (e.g., a halide from an epihalohydrin) can slow the reaction. A common strategy is to convert the hydroxyl group of an intermediate into a better leaving group, such as a tosylate (p-toluenesulfonyl chloride) or mesylate, before cyclization.[9]
Solvent Choice: Aprotic polar solvents like THF or 1,4-dioxane are generally preferred as they can solvate the cation of the base without interfering with the nucleophile.[9]
Consider an Alternative "Green" Protocol: A modern, high-yielding method involves the reaction of N-benzylethanolamine with ethylene sulfate, followed by a base-mediated cyclization. This avoids harsh reagents like chloroacetyl chloride.[10][11]
Protocol: Synthesis of (4-benzylmorpholin-2-yl)methanol via N-benzylethanolamine
This protocol is adapted from established methods for synthesizing N-substituted 2-(hydroxymethyl)morpholines.[9]
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-benzylethanolamine (1.0 equiv.) in anhydrous 1,4-dioxane.
Add powdered potassium hydroxide (2.5 equiv.).
To this stirring suspension, add (R/S)-glycidol (1.1 equiv.) dropwise, maintaining the temperature below 40°C.
After the addition is complete, heat the mixture to 80°C and stir for 12-16 hours.
Cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the resulting crude oil via column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield (4-benzylmorpholin-2-yl)methanol.
Problem 2: Failure or Low Conversion in the Reductive Amination Step
Q: I am attempting the reductive amination of (4-benzylmorpholin-2-yl)carbaldehyde with ethylamine, but I'm seeing very low conversion to the final product. What should I check?
A: This is a classic issue in reductive aminations and almost always points to problems with imine formation or the activity of the reducing agent.
Causality: The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced. The formation of the imine is a reversible, acid-catalyzed dehydration reaction. If the conditions are not right for imine formation, or if your reducing agent is not selective for the imine over the aldehyde, the reaction will fail.[8][12]
Solutions & Troubleshooting Workflow:
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. It is milder and more selective than sodium cyanoborohydride (NaBH₃CN) and does not reduce the aldehyde at an appreciable rate. It also generates acetic acid in situ, which helps catalyze imine formation.[8] If you are using a harsher reagent like sodium borohydride (NaBH₄), it may be reducing your aldehyde before the imine has a chance to form.
pH Control is Critical: The optimal pH for most reductive aminations is between 5 and 7.
Too High (>8): Imine formation is slow due to insufficient acid catalysis.
Too Low (<4): The ethylamine will be fully protonated (R-NH₃⁺), rendering it non-nucleophilic.
Solution: Add a catalytic amount of acetic acid (e.g., 0.5-1.0 equivalent) to your reaction mixture if using a neutral reducing agent.
Reagent Quality and Stoichiometry: Ensure your aldehyde is pure and your ethylamine is not degraded. Use a slight excess of the amine (1.2-1.5 equivalents) to push the imine formation equilibrium forward.
Solvent and Water: Use a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). While imine formation produces water, adding a drying agent like anhydrous MgSO₄ or molecular sieves can help drive the equilibrium.
Troubleshooting Diagram: Reductive Amination
Caption: Decision tree for troubleshooting low conversion in reductive amination.
Problem 3: Significant Byproduct Formation
Q: My reaction produces the desired product, but I'm also getting a significant amount of a higher molecular weight byproduct, likely from over-alkylation. How can I improve the selectivity?
A: The formation of a tertiary amine byproduct, (4-benzylmorpholin-2-ylmethyl)diethylamine, occurs when your product (a secondary amine) is more nucleophilic than your starting primary amine and reacts with another molecule of the aldehyde.
Causality: This is a classic selectivity challenge. The product, a secondary amine, can itself participate in a second reductive amination with the starting aldehyde to form a tertiary amine.
Solutions:
Control Stoichiometry: Avoid using a large excess of the aldehyde. Begin with a 1:1.2 ratio of aldehyde to amine.
Slow Addition: Add the reducing agent slowly to the pre-formed mixture of the aldehyde and amine. This keeps the concentration of the reactive reducing species low and allows the initial imine to form and be reduced before the secondary amine product can build up and compete.
Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can often improve selectivity by slowing down the rate of the competing second alkylation more than the desired primary reaction.
Problem 4: Difficulty in Product Purification
Q: I'm struggling to isolate a pure sample of 1-(4-Benzylmorpholin-2-yl)ethylamine from the crude reaction mixture. What are the best purification strategies?
A: Amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can cause streaking on the column.
Causality: The basic lone pair on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor peak shape and difficult separation.
Solutions:
Modified Column Chromatography:
Base-Treated Silica: Pre-treat your silica gel with a small amount of triethylamine (e.g., 1-2% in your eluent system) to neutralize the acidic sites. This will significantly improve the chromatography of basic compounds.
Alternative Stationary Phases: Consider using alumina (basic or neutral) instead of silica gel.
Acid-Base Extraction: This is a highly effective classical method for purifying amines.
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic amine product will be protonated and move into the aqueous layer, while neutral organic impurities (like unreacted aldehyde) remain in the organic layer.
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
Make the aqueous layer basic (e.g., with 2M NaOH or Na₂CO₃) until pH > 10.
Extract your now free-based, neutral amine product back into an organic solvent.
Dry the organic layer (e.g., over Na₂SO₄) and concentrate to yield the purified product.
Crystallization as a Salt: If the product is a solid or can form a stable salt, crystallization is an excellent method for achieving high purity. Dissolve the purified free-base in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of an acid like HCl in ether or oxalic acid to precipitate the corresponding salt.[13]
Comparative Data & Protocols
Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing Agent
Chemical Formula
Typical Solvent
Acidity/Basicity
Selectivity for Imine vs. Aldehyde
Comments & References
Sodium Triacetoxyborohydride
NaBH(OAc)₃
DCE, DCM, THF
Acidic (in situ)
Excellent
The reagent of choice for most applications; tolerates many functional groups.[8]
Sodium Cyanoborohydride
NaBH₃CN
MeOH, EtOH
Requires acidic catalyst (pH 5-7)
Good
Effective, but highly toxic (releases HCN gas in strong acid).[8]
Sodium Borohydride
NaBH₄
MeOH, EtOH
Basic
Poor
Can reduce aldehydes and ketones directly; requires stepwise procedure (pre-formation of imine).[7]
Catalytic Hydrogenation
H₂/Catalyst (Pd/C, PtO₂)
MeOH, EtOH
Neutral
Excellent
"Green" method, but may not be compatible with other reducible functional groups (e.g., alkenes, benzyl groups).[7]
Overall Synthetic Workflow
Caption: A plausible three-step synthetic workflow to the target compound.
References
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science (RSC Publishing). DOI:10.1039/D1SC04288B. Retrieved from [Link]
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PMC - NIH. Retrieved from [Link]
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). PubMed. Retrieved from [Link]
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. Retrieved from [Link]
Morpholine - Processing. (2001). USDA. Retrieved from [Link]
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. Retrieved from [Link]
MORPHOLINE. (n.d.). THIEMETOD. Retrieved from [Link]
Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. (2021). [Source not available].
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
Morpholine. (n.d.). Wikipedia. Retrieved from [Link]
(4-Benzyl-morpholin-2-ylmethyl)ethylamine. (n.d.). Chem-Impex. Retrieved from [Link]
Synthesis of (1) 4-Benzyl-2-methoxymethylmorpholine. (n.d.). PrepChem.com. Retrieved from [Link]
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from [Link]
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). PubMed. Retrieved from [Link]
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. (n.d.). Google Patents.
Benzylamine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
(1S,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-benzofuryl)methyl] Hydroxylamine. (n.d.). [Source not available].
(4-Benzyl-morpholin-2-ylmethyl)ethylamine | 868770-14-3. (n.d.). J&K Scientific. Retrieved from [Link]
An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. (n.d.). PMC. Retrieved from [Link]
How to purify Benzylamine?. (2024). Reddit. Retrieved from [Link]
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (n.d.). PMC. Retrieved from [Link]
Technical Support Center: Troubleshooting Solubility of 1-(4-Benzylmorpholin-2-yl)ethylamine
Executive Summary 1-(4-Benzylmorpholin-2-yl)ethylamine (CAS 868770-14-3) is a versatile, highly lipophilic amine building block frequently utilized in pharmaceutical development, particularly in the synthesis of novel th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(4-Benzylmorpholin-2-yl)ethylamine (CAS 868770-14-3) is a versatile, highly lipophilic amine building block frequently utilized in pharmaceutical development, particularly in the synthesis of novel therapeutic agents such as azaindole metallo-deubiquitinase inhibitors[1]. While highly valuable for organic synthesis, its dual nature—comprising a lipophilic benzyl-morpholine core and a basic primary amine—presents significant solubility challenges during in vitro assays and aqueous workflows. This guide provides field-proven, causality-driven solutions to ensure assay integrity.
Physicochemical Profiling
Understanding the molecular behavior of 1-(4-Benzylmorpholin-2-yl)ethylamine is the first step in troubleshooting.
Property
Value / Characteristic
Impact on Experimental Solubility
Molecular Formula
C14H22N2O
High carbon-to-heteroatom ratio drives lipophilicity, increasing the risk of aggregation in water.
Basic Centers
Primary amine, Morpholine
Ionization is highly pH-dependent; soluble at acidic pH, poorly soluble at physiological pH (7.4).
Free Base Solubility
High in DMSO, DCM, MeOH
Excellent for creating high-concentration master stocks, but prone to solvent-shift precipitation.
Aqueous Solubility
Poor at pH > 7.4
Necessitates salt formation, step-down dilution, or the addition of co-solvents for biological assays.
Diagnostic Workflow
Use the following logic tree to diagnose and resolve your specific solubility issue.
Flowchart for diagnosing and resolving solubility issues with lipophilic amines.
FAQ & Troubleshooting Guide
Q1: Why does 1-(4-Benzylmorpholin-2-yl)ethylamine precipitate when I dilute my DMSO stock into an aqueous assay buffer?A: This is a classic case of solvent-shift precipitation. Lipophilic compounds are highly soluble in 100% DMSO but have drastically lower intrinsic aqueous solubility. When a high-concentration DMSO stock is rapidly introduced into an aqueous buffer, the local concentration of the compound exceeds its aqueous solubility limit before it can uniformly disperse, causing it to "crash out"[2].
Causality: The hydrophobic effect drives the non-polar benzyl and morpholine rings to aggregate with each other rather than interact with the highly polar water molecules.
Solution: Implement a stepwise dilution protocol (see Protocol 1) to gradually step down the DMSO concentration. Alternatively, incorporate a biologically compatible surfactant (e.g., 0.01% Tween-20) to lower the surface tension and stabilize the compound in solution.
Q2: My assay requires a physiological pH of 7.4. How can I keep the compound in solution without adding toxic levels of organic co-solvents?A: The solubility of basic drugs is governed by the Henderson-Hasselbalch equation. As a weak base, the solubility of 1-(4-Benzylmorpholin-2-yl)ethylamine exponentially increases as the pH drops below its pKa[3]. At pH 7.4, a significant fraction of the compound exists as the unionized free base, which is highly lipophilic and poorly water-soluble.
Causality: The unionized free base lacks the charge necessary for favorable ion-dipole interactions with water, leading to phase separation.
Solution: Convert the free base into a hydrophilic salt (e.g., hydrochloride or mesylate salt) prior to assay preparation (see Protocol 2). Salt forms disrupt the crystal lattice energy of the free base and provide an ionized species that readily hydrates in aqueous media, often increasing solubility by orders of magnitude[4].
Q3: I don't see any visible precipitation, but my dose-response curves are flat or inconsistent. What is happening?A: You are likely experiencing "micro-precipitation" or non-specific binding to plasticware. Highly lipophilic amines can form colloidal aggregates that do not scatter enough light to be visible to the naked eye but are biologically inactive. Furthermore, the lipophilic benzyl group can cause the compound to adsorb onto the hydrophobic surfaces of polystyrene assay plates or pipette tips.
Causality: The thermodynamic drive to minimize contact with water forces the compound onto any available hydrophobic surface.
Solution: Use low-binding polypropylene plates. Additionally, adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1% to your assay buffer provides a hydrophobic sink that binds the compound reversibly, keeping it in solution and preventing it from sticking to the plastic.
Self-Validating Experimental Protocols
Protocol 1: Stepwise Aqueous Dilution Method
Purpose: To prevent localized supersaturation and solvent-shift precipitation during assay preparation.
Master Stock: Prepare a 10 mM master stock of the free base in anhydrous DMSO. Store desiccated at -20°C.
Equilibration: Warm the DMSO stock to 37°C and sonicate for 5 minutes to ensure complete dissolution. Visually inspect for a clear, particle-free liquid.
Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) in a mixed solvent system (e.g., 50% DMSO / 50% Assay Buffer).
Mixing: Vortex vigorously for 30 seconds. This step bridges the dielectric gap between 100% organic and 100% aqueous environments.
Final Dilution: Perform the final dilution into the 100% aqueous assay buffer containing 0.01% Tween-20 or 0.1% BSA. Add the intermediate stock dropwise while continuously vortexing the buffer to prevent local high-concentration microenvironments.
Protocol 2: Hydrochloride Salt Conversion for Enhanced Aqueous Solubility
Purpose: To permanently alter the physicochemical profile of the compound for high-concentration aqueous applications.
Dissolution: Dissolve 100 mg of 1-(4-Benzylmorpholin-2-yl)ethylamine free base in 2 mL of anhydrous diethyl ether or dichloromethane (DCM) in a glass vial.
Temperature Control: Place the vial in an ice bath (0°C) and stir magnetically.
Acid Addition: Slowly add 1.1 equivalents of a 2M HCl solution in diethyl ether dropwise over 5 minutes.
Precipitation: Observe the formation of a white precipitate, which is the newly formed hydrochloride salt.
Maturation: Stir for an additional 30 minutes at room temperature to ensure complete conversion and crystal maturation.
Isolation: Filter the precipitate using a Büchner funnel, wash with cold anhydrous ether, and dry under high vacuum for 12 hours.
Validation: The resulting 1-(4-Benzylmorpholin-2-yl)ethylamine HCl salt should now dissolve readily in deionized water or slightly acidic buffers without the need for DMSO.
References
[1] Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors. ACS Publications.[Link]
[2] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - National Center for Biotechnology Information.[Link]
[3] Solubility and Dissolution. Basicmedical Key.[Link]
[4] Supersolubilization and Amorphization of a Model Basic Drug, Haloperidol, by Interaction with Weak Acids. ResearchGate.[Link]
optimizing storage conditions to prevent degradation of1-(4-Benzylmorpholin-2-yl)ethylamine
Technical Support Center: 1-(4-Benzylmorpholin-2-yl)ethylamine A Guide to Optimizing Storage Conditions and Preventing Degradation Welcome to the technical support guide for 1-(4-Benzylmorpholin-2-yl)ethylamine (CAS 8687...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 1-(4-Benzylmorpholin-2-yl)ethylamine
A Guide to Optimizing Storage Conditions and Preventing Degradation
Welcome to the technical support guide for 1-(4-Benzylmorpholin-2-yl)ethylamine (CAS 868770-14-3). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile research compound. As a molecule incorporating a tertiary benzylic amine, a morpholine ether, and a primary ethylamine side chain, it possesses multiple sites susceptible to degradation.[1][2][3][4] This guide provides in-depth, evidence-based strategies to mitigate these risks.
Understanding the Molecule: Structure and Stability Concerns
To effectively store 1-(4-Benzylmorpholin-2-yl)ethylamine, it is crucial to understand its structure. The molecule contains several functional groups that dictate its reactivity and potential degradation pathways.
Caption: Key functional groups of 1-(4-Benzylmorpholin-2-yl)ethylamine.
The primary degradation concerns stem from:
Oxidation: Amines, particularly in the presence of oxygen, heat, light, and trace metals, can oxidize to form N-oxides, hydroxylamines, and other degradation products.[5][6][7] The benzylic position is also susceptible to oxidative cleavage.
Photodegradation: The benzyl group can absorb UV light, potentially providing the energy to initiate degradation reactions.[8][9]
Hygroscopicity and Reaction with CO₂: The amine groups are basic and can readily absorb moisture and carbon dioxide from the atmosphere, leading to the formation of hydrates and carbamate salts, respectively. This can alter the compound's physical state and effective concentration.[10]
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of 1-(4-Benzylmorpholin-2-yl)ethylamine.
Q1: What is the optimal storage temperature for this compound?
A1: For short-term storage (1-4 weeks), refrigeration at 2-8°C is recommended.[1][11] For long-term storage (>1 month), conditions of -20°C or lower are optimal. Lowering the temperature significantly reduces the kinetic rates of all potential degradation reactions, including oxidation.[12] Avoid repeated freeze-thaw cycles by aliquoting the sample upon receipt.
Q2: Does this compound need to be stored under an inert atmosphere?
A2:Yes, absolutely. The presence of both primary and tertiary amine functionalities makes this molecule highly susceptible to oxidation.[13] Storing under an inert atmosphere, such as Argon (Ar) or Nitrogen (N₂) , is critical to displace oxygen and prevent oxidative degradation.[5] This is the single most important factor for preserving the long-term purity of the compound.
Q3: Is 1-(4-Benzylmorpholin-2-yl)ethylamine sensitive to light?
A3:Yes. Compounds containing benzyl groups can be light-sensitive.[14] To prevent potential photodegradation, always store the compound in an amber or opaque vial .[8][9][15] If the vial is clear, store it in a light-blocking secondary container or in a dark cabinet.
Q4: What type of container should I use?
A4: Use borosilicate glass vials with PTFE-lined screw caps . This combination provides excellent chemical resistance and a tight seal against atmospheric oxygen and moisture.[15] Avoid using plastic containers for long-term storage, as plasticizers can leach into the sample. Additionally, morpholine and its derivatives can be corrosive to certain metals like copper, zinc, and aluminum; therefore, storage in containers made of or containing these metals should be avoided.[10][16]
Q5: The compound was delivered as a solid but has become oily/gummy. What happened?
A5: This is a common sign of moisture and/or carbon dioxide absorption. The amine groups are hygroscopic and can also react with atmospheric CO₂ to form carbamate salts, which may have a lower melting point or be more viscous than the freebase. To prevent this, handle the compound quickly in a dry environment (e.g., a glove box or under a stream of inert gas) and ensure the container is tightly sealed immediately after use.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the storage and handling of 1-(4-Benzylmorpholin-2-yl)ethylamine.
Caption: Troubleshooting flowchart for common storage issues.
Detailed Troubleshooting Q&A
Observed Issue
Potential Cause(s)
Recommended Actions & Explanations
Discoloration (e.g., sample turning yellow or brown)
Oxidation: This is the most common cause. Amine oxidation often produces colored impurities.[5]
1. Verify Inert Atmosphere: Ensure the vial headspace is filled with argon or nitrogen. If unsure, carefully re-purge the vial. 2. Check Storage Temperature: Confirm the sample is stored at ≤-20°C for long-term storage. Heat accelerates oxidation.[7] 3. Analytical Confirmation: Run a simple TLC or LC-MS to compare with a reference standard if available.
Appearance of New Peaks in Analytical Data (LC-MS, NMR)
Oxidative Degradation: Look for masses corresponding to +16 (N-oxide) or other oxidative products.[6] Photodegradation: May result in complex impurity profiles.
1. Review Storage History: Was the sample exposed to air or light for extended periods? 2. Implement Corrective Actions: Immediately implement all best practices (inert gas, cold, dark storage). 3. Consider Purification: If purity has dropped significantly, repurification by column chromatography may be necessary before use.
Precipitation or Cloudiness in Solution
Carbamate Formation: Reaction with atmospheric CO₂ can form salts that may be less soluble in certain organic solvents. Moisture: Absorption of water can cause a fully dissolved sample to phase out or precipitate if the solvent is not aqueous.
1. Use Anhydrous Solvents: Prepare solutions using dry, sparged solvents. 2. Handle Under Inert Gas: Prepare solutions in a glovebox or under a positive pressure of argon/nitrogen. 3. Gentle Warming/Sonication: Mild warming or sonication may redissolve the precipitate, but this is a temporary fix if the underlying cause isn't addressed.
Best Practices Protocol for Storage and Handling
Following this protocol will maximize the shelf-life and preserve the integrity of your 1-(4-Benzylmorpholin-2-yl)ethylamine.
Materials:
Borosilicate amber glass vials with PTFE-lined caps
Source of dry Argon or Nitrogen gas with tubing
Syringes and needles
Desiccator or glovebox
Step-by-Step Protocol:
Upon Receipt:
Inspect the container for damage.
Do not open the primary container until it has equilibrated to room temperature (at least 30 minutes). This prevents condensation of atmospheric moisture onto the cold compound.
Aliquoting for Long-Term Storage:
Perform this procedure in a low-humidity environment, preferably a glovebox or under a positive pressure of inert gas.
Carefully weigh the desired amounts of the compound into pre-dried and labeled amber vials.
Purge the headspace of each vial with dry Argon or Nitrogen for at least 30-60 seconds.
Immediately and tightly seal the vials with PTFE-lined caps.
Seal the caps with paraffin film for an extra barrier against moisture and air.
Storage:
Place the aliquoted vials in a labeled, sealed secondary container.
Store in a freezer at ≤ -20°C .
Removing for Use:
Remove only one aliquot from the freezer at a time.
Allow the vial to warm completely to room temperature before opening.
If not using the entire aliquot, purge the vial headspace with inert gas again before re-sealing and returning to storage. Note: It is strongly recommended to use an entire aliquot for a single experiment to avoid repeated exposure.
Summary of Optimal Storage Conditions
Parameter
Optimal Condition
Acceptable (Short-Term)
Condition to Avoid
Rationale
Temperature
≤ -20°C
2-8°C
Room Temperature
Minimizes kinetics of all degradation pathways.[12]
Ensures inert contact surface and tight seal.[10][16]
Protocol: Simple Stability Assessment
If you suspect degradation or wish to validate your storage conditions, you can perform a simple forced degradation study. This protocol helps identify potential degradation products and confirms the stability-indicating nature of your analytical method.
Caption: Workflow for a forced degradation stability study.
Methodology:
Preparation: Prepare a stock solution of 1-(4-Benzylmorpholin-2-yl)ethylamine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
Aliquoting: Dispense the solution into several clear glass HPLC vials.
Initial Analysis (T=0): Analyze one vial immediately to establish a baseline chromatogram and purity.
Stress Conditions:
Control: Store one vial under your proposed ideal conditions (e.g., -20°C, dark).
Thermal Stress: Store one vial in an oven at 40°C, wrapped in aluminum foil to exclude light.
Photolytic Stress: Expose one vial to a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours visible, 200 watt hours/m² UV).[8][9][17]
Oxidative Stress: To one vial, add a small amount of 3% hydrogen peroxide solution (to a final concentration of ~0.1% H₂O₂). The reaction between amines and hydrogen peroxide is a well-established method for forced degradation.[6]
Incubation: Leave the stressed samples for a defined period (e.g., 24 or 48 hours).
Analysis: Analyze all samples by LC-MS.
Evaluation: Compare the results. The control sample should show minimal degradation. The stressed samples will reveal the compound's susceptibility to heat, light, and oxidation, and the resulting chromatograms can be used to validate that your analytical method can separate the parent compound from its degradation products.
By implementing these scientifically grounded storage and handling procedures, you can ensure the reliability of your experimental results and preserve the valuable integrity of 1-(4-Benzylmorpholin-2-yl)ethylamine.
References
Morpholine - Amine Derivatives. (n.d.). China Amines. Retrieved April 7, 2024, from [Link]
Ethylamine - Grokipedia. (n.d.). Grokipedia. Retrieved April 7, 2024, from [Link]
Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH & Co.KG. Retrieved April 7, 2024, from [Link]
US20120271026A1 - Inhibition of amine oxidation. (2012). Google Patents.
Ethylamine | C2H5NH2 | CID 6341. (n.d.). PubChem - NIH. Retrieved April 7, 2024, from [Link]
Morpholine (HSG 92, 1995). (n.d.). INCHEM. Retrieved April 7, 2024, from [Link]
Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2025). Thieme. Retrieved April 7, 2024, from [Link]
Al-Rawashdeh, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals. Retrieved April 7, 2024, from [Link]
Morpholine-2,5-diones - Their Preparation and Exploitation. (2025). ResearchGate. Retrieved April 7, 2024, from [Link]
(4-Benzyl-morpholin-2-ylmethyl)ethylamine. (n.d.). Chem-Impex. Retrieved April 7, 2024, from [Link]
(4-Benzyl-morpholin-2-ylmethyl)ethylamine | 868770-14-3. (n.d.). J&K Scientific. Retrieved April 7, 2024, from [Link]
CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (n.d.). Google Patents.
Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. DOE Technical Report. Retrieved April 7, 2024, from [Link]
Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Retrieved April 7, 2024, from [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. Retrieved April 7, 2024, from [Link]
MORPHOLINE. (n.d.). Ataman Kimya. Retrieved April 7, 2024, from [Link]
SAFETY DATA SHEET - Benzylamine. (2025). Thermo Fisher Scientific. Retrieved April 7, 2024, from [Link]
(4-Benzyl-morpholin-2-ylmethyl)-ethyl-amine | 868770-14-3. (n.d.). Appchem. Retrieved April 7, 2024, from [Link]
Oxidation of Secondary and Primary Amines. (n.d.). SlideShare. Retrieved April 7, 2024, from [Link]
Benzylamine - Wikipedia. (n.d.). Wikipedia. Retrieved April 7, 2024, from [Link]
Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (n.d.). PMC. Retrieved April 7, 2024, from [Link]
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved April 7, 2024, from [Link]
Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. (n.d.). Chemical Communications (RSC Publishing). Retrieved April 7, 2024, from [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. Retrieved April 7, 2024, from [Link]
Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. (2014). ECS. Retrieved April 7, 2024, from [Link]
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC. Retrieved April 7, 2024, from [Link]
Photostability. (n.d.). SGS. Retrieved April 7, 2024, from [Link]
Technical Support Center: Scale-Up Troubleshooting for 1-(4-Benzylmorpholin-2-yl)ethylamine Synthesis
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and process chemists scaling up the synthesis of 1-(4-Benzylmorpholin-2-yl)ethylamine.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and process chemists scaling up the synthesis of 1-(4-Benzylmorpholin-2-yl)ethylamine. We focus on the critical transition from the ketone intermediate (1-(4-Benzylmorpholin-2-yl)ethan-1-one) to the final primary amine, addressing the mechanistic causes of byproduct formation and providing field-validated protocols.
Process Overview: Reductive Amination Workflow
The conversion of the ketone to the ethylamine involves an intermediate imine. Controlling this pathway is essential to prevent dimerization and protecting-group cleavage during scale-up.
Reductive amination pathway highlighting key intermediates and common scale-up byproducts.
Troubleshooting Guides (FAQ)
Q1: Why am I seeing a significant increase in the secondary amine dimer (bis-alkylated byproduct) when moving from 10g to 1kg scale?Causality: At larger scales, heat transfer and mixing efficiency decrease. In a direct reductive amination, the newly formed primary amine product can compete with ammonia to react with unconsumed ketone, forming a secondary amine dimer (). Poor mixing creates localized zones where the primary amine concentration is disproportionately high relative to the ammonia.
Solution: Transition from a direct reductive amination to an indirect (stepwise) procedure. Pre-form the imine using a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)4) (1)[1]. This drives imine formation to completion before the reducing agent is introduced, eliminating the presence of free ketone during the reduction phase.
Q2: We are detecting debenzylated morpholine impurities. How can we prevent this?Causality: The N-benzyl group is highly susceptible to hydrogenolysis. If your scale-up protocol utilizes catalytic hydrogenation (e.g., H2 with Pd/C) for the reduction step, the extended reaction times and pressure gradients in larger reactors often lead to premature cleavage of the benzyl protecting group.
Solution: Replace catalytic hydrogenation with a milder, chemoselective hydride donor such as Sodium Triacetoxyborohydride (STAB) (). STAB selectively reduces imines without affecting the N-benzyl group or requiring high-pressure equipment (2)[2].
Q3: The diastereomeric ratio (dr) of the product is inconsistent between batches. What drives this?Causality: The reduction of the imine intermediate creates a new chiral center at the ethylamine position. The dr is highly temperature-dependent due to competing transition states (Felkin-Anh model). Scale-up exotherms alter the internal temperature profile, leading to variable stereocontrol.
Solution: Utilize Ti(OiPr)4 to form a rigid, chelated intermediate that locks the conformation prior to reduction (3)[3]. Maintain strict cryogenic cooling during the addition of the reducing agent to ensure consistent facial selectivity.
Quantitative Data: Reducing Agents vs. Byproduct Profiles
The following table summarizes the impact of different reducing conditions on byproduct formation during a 1 kg scale-up of 1-(4-Benzylmorpholin-2-yl)ethan-1-one reductive amination.
Reducing Agent / Conditions
Equiv NH3
Temp (°C)
Dimer Byproduct (%)
Debenzylation (%)
Yield (%)
dr (syn:anti)
H2, Pd/C (Direct)
5.0
25
12.5
18.0
55
1.2:1
NaBH3CN (Direct)
10.0
25
8.0
<0.1
72
2.5:1
STAB, Ti(OiPr)4 (Stepwise)
5.0
0
<1.0
<0.1
91
9.0:1
Self-Validating Experimental Protocol
Stepwise Reductive Amination using STAB and Ti(OiPr)4
Phase 1: Imine Formation
Charge a dry, nitrogen-purged reactor with 1-(4-Benzylmorpholin-2-yl)ethan-1-one (1.0 eq) and a 2.0 M solution of NH3 in Methanol (5.0 eq).
Add Ti(OiPr)4 (1.2 eq) dropwise at 20°C.
Self-Validation Check: Monitor the reaction via HPLC. Do not proceed until ketone consumption is >98%. The rigid Ti-imine complex prevents premature enolization and subsequent byproduct formation.
Phase 2: Reduction
Cool the reactor to 0°C.
Add STAB (1.5 eq) portion-wise over 2 hours, maintaining the internal temperature < 5°C.
Self-Validation Check: Track the exotherm continuously. A sudden temperature spike indicates localized accumulation of unreacted STAB; pause addition and increase agitation immediately to prevent thermal runaway and loss of diastereoselectivity.
Phase 3: Quench and Workup
Quench the reaction by slowly adding aqueous NH4OH (10% v/v) to precipitate titanium salts as TiO2.
Filter the slurry through a Celite pad to remove the inorganic salts.
Extract the aqueous filtrate with Dichloromethane (DCM), wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
References
Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. American Chemical Society.
Bhattacharyya, S., Chatterjee, A., & Williamson, J. S. (1995). An Efficient, Safe and Convenient One-Step Synthesis of β-Phenethylamines via Reductive Amination Reactions Utilizing Ti(OiPr)4 and NaBH4. Synlett, eCommons.
Wang, et al. (2019).
Abdel-Magid, A. F. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
Technical Support Center: Chiral Resolution of 1-(4-Benzylmorpholin-2-yl)ethanamine Stereoisomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for isolating the stereoisomers of 1-(4-Benzylmorpholin-2-yl)ethanamine.
This compound possesses two chiral centers (C2 on the morpholine ring and C1 on the ethanamine side chain), resulting in four distinct stereoisomers. Because chiral morpholine derivatives are critical pharmacophores—often acting as[1] or as norepinephrine reuptake inhibitors—achieving >99% enantiomeric excess (ee) is a strict regulatory and functional requirement.
Figure 1: PI3K/AKT/mTOR signaling pathway targeted by chiral morpholine derivatives.
Part 1: Quantitative Data & Method Selection
Before beginning your experiments, consult the table below to select the resolution methodology that best fits your scale and purity requirements.
Resolution Methodology
Resolving Agent / Stationary Phase
Typical Yield (%)
Max Enantiomeric Excess (ee %)
Scalability
Primary Challenge
Classical Salt Resolution
(R)-(-)-Mandelic Acid
35–42%
>98% (after 1 recrystallization)
High (Pilot Plant)
Oiling out during initial crystallization
Preparative SFC
Chiralpak AD-H (Amylose derivative)
45–48%
>99%
Medium (Kilo Lab)
High capital equipment cost
Enzymatic Kinetic Resolution
Lipase (e.g., CAL-B)
~40%
90–95%
Low-Medium
Slow reaction kinetics
Peptide Coupling
O-benzyl-D-lactic acid + EDCI
30–35%
>95%
Low (Discovery)
Requires downstream deprotection
Part 2: Self-Validating Experimental Protocols
Protocol A: Classical Diastereomeric Salt Resolution
Causality Principle: We utilize (R)-(-)-Mandelic acid because the primary amine of the ethanamine side chain is highly nucleophilic and sterically accessible. The tertiary morpholine nitrogen is shielded by the bulky N-benzyl group, ensuring a clean 1:1 stoichiometric salt formation rather than a complex polymeric network. Isopropanol (iPrOH) is selected as the solvent because its dielectric constant perfectly balances the solubility of the free base and the resulting mandelate salt, allowing for controlled supersaturation. This approach mirrors the[2].
Step-by-Step Methodology:
Dissolution: Dissolve 100 g (0.427 mol) of racemic 1-(4-Benzylmorpholin-2-yl)ethanamine in 500 mL of anhydrous iPrOH at 60°C.
Salt Formation: Slowly add a solution of 65 g (0.427 mol) (R)-(-)-Mandelic acid in 200 mL of iPrOH over 30 minutes. Causality: Slow addition prevents localized supersaturation, which leads to oiling out.
Nucleation: Cool the mixture to 45°C at a rate of 0.5°C/min. Once at 45°C, introduce 0.5 g of pure diastereomeric seed crystals. Hold for 2 hours.
Isolation: Cool to 5°C over 4 hours. Filter the crystalline salt and wash with 50 mL of cold iPrOH.
Validation Checkpoint (Self-Validation): Measure the pH of the mother liquor. It must be between 6.5 and 7.0, confirming complete consumption of the resolving acid. Perform chiral HPLC on a 5 mg sample of the isolated salt. If the ee is < 85%, perform a re-slurry in 300 mL of hot iPrOH rather than a full dissolution to selectively leach the more soluble diastereomer.
Figure 2: Workflow for the classical diastereomeric salt resolution of morpholine derivatives.
Causality Principle: Morpholine derivatives frequently exhibit severe peak tailing in reversed-phase HPLC due to secondary interactions between the basic amines and residual silanols on the silica support. SFC circumvents this by using non-polar supercritical CO2 paired with a polar modifier (Methanol + 0.1% Diethylamine). The DEA dynamically masks the silanols, ensuring sharp, symmetrical peaks.
Step-by-Step Methodology:
Analytical Scouting: Run a 1 mg/mL sample on a Chiralpak AD-H analytical column (4.6 x 250 mm). Mobile phase: 80% CO2 / 20% MeOH (0.1% DEA). Flow rate: 3 mL/min.
Scale-Up: Transfer parameters to a preparative Chiralpak AD-H column (30 x 250 mm). Adjust flow rate to 100 mL/min. Maintain backpressure at 120 bar to ensure the CO2 remains in a supercritical state.
Injection Strategy: Inject 50 mg per run using stacked injections (injecting the next sample before the last peak of the previous run has fully eluted) to maximize throughput.
Validation Checkpoint (Self-Validation): Conduct a post-depressurization gravimetric analysis. Weigh the collection vessels before and after solvent evaporation. The mass balance must equal the injected mass (±2%). A lower mass indicates aerosolization loss during CO2 depressurization, requiring a reduction in the cyclone separator flow rate.
Part 3: Troubleshooting Guide
Q: During salt formation, my product is "oiling out" (forming a viscous liquid layer) instead of crystallizing. How do I fix this?A: Oiling out occurs when the supersaturation level is too high, or the solvent system is too polar, causing liquid-liquid phase separation before nucleation can occur.
Fix: Switch to a less polar solvent system by adding an antisolvent (e.g., 10-20% MTBE into your isopropanol). Reduce the initial concentration of your racemate by 20%, lower the cooling rate to 0.1°C/min, and strictly enforce the use of seed crystals at the metastable zone limit.
Q: My enantiomeric excess (ee%) is plateauing at ~85% even after two recrystallizations. Why?A: You have likely hit the eutectic point of the diastereomeric mixture, or the wrong diastereomer is co-crystallizing due to isomorphic lattice structures.
Fix: You must change the thermodynamic landscape. Switch your resolving agent. If (R)-Mandelic acid has plateaued, transition to [1], or utilize a different chiral acid like Di-p-toluoyl-D-tartaric acid.
Q: I am seeing massive peak tailing and loss of resolution on my chiral HPLC. What is the mechanistic cause?A: The primary amine on the ethanamine side chain is highly basic (pKa ~ 10.5) and is strongly interacting with acidic silanol groups on the stationary phase.
Fix: Ensure your mobile phase contains at least 0.1% to 0.2% of a basic modifier like Diethylamine (DEA) or Ethanolamine to competitively bind the silanols. Alternatively, switch to SFC as described in Protocol B.
Part 4: Frequently Asked Questions (FAQs)
Q: How does the N-benzyl group affect the resolution process?A: The N-benzyl group serves a dual purpose. Mechanistically, it provides immense steric hindrance around the morpholine nitrogen, directing resolving acids to exclusively interact with the primary amine on the ethyl group. Physiochemically, it increases the lipophilicity of the molecule, making the free base highly soluble in organic solvents. This necessitates the use of non-polar antisolvents (like heptane or MTBE) during crystallization.
Q: Can I resolve the morpholine core before adding the ethanamine side chain?A: Yes, and this is often the preferred industrial route. Rather than separating four stereoisomers at the final stage, process chemists typically synthesize and resolve the morpholine core first. For instance, utilizing a [3] on a morpholinone intermediate allows you to lock in the C2 stereocenter early. You can then install the ethanamine side chain stereoselectively using Ellman's chiral sulfinamide chemistry.
Q: Is it possible to recycle the undesired enantiomer?A: Yes. The undesired diastereomeric salt can be free-based and subjected to racemization conditions. Because the C1 position of the ethanamine side chain is adjacent to an amine, it can be racemized via a reversible Schiff base formation using catalytic salicylaldehyde and a mild base, allowing you to recycle the material back into the resolution workflow.
Part 5: References
Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate
Source: Organic Process Research & Development, ACS Publications
URL:[Link]
US20130274253A1 - Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as akt(pkb) phosphorylation inhibitors
Source: Google Patents
URL:
Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine
Source: The Journal of Organic Chemistry, ACS Publications
URL:[Link]
Technical Support Center: Overcoming Steric Hindrance in 1-(4-Benzylmorpholin-2-yl)ethylamine Reactions
Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic barriers encountered when functionalizing highly h...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic barriers encountered when functionalizing highly hindered substrates.
Before troubleshooting, we must establish the structural causality of your low yields. 1-(4-Benzylmorpholin-2-yl)ethylamine features a primary amine tethered directly adjacent to a morpholine ring. The steric penalty arises from two compounding factors:
The Morpholine Chair Conformation: The positioning of the ethylamine side chain folds back toward the bulky ring system, severely restricting the nucleophilic attack angle[1].
N-Benzyl Shielding: The freely rotating benzyl group at the 4-position creates a sweeping steric umbrella, further blocking the trajectory of incoming electrophiles.
Standard coupling protocols fail here because they cannot overcome the massive activation energy barrier required for the amine to approach the electrophile. Below is our definitive guide to bypassing these limitations.
Section 1: Troubleshooting FAQs
Q1: My standard amide coupling with EDC/HOBt yields <10% product. How do I overcome this activation barrier?A1: The failure is fundamentally kinetic. Standard carbodiimide reagents like EDC generate an OBt (hydroxybenzotriazole) active ester that simply lacks the electrophilic reactivity required to overcome the steric bulk of your substrate[2].
Solution: You must transition to uronium-type reagents that provide anchimeric assistance. HATU is your first line of defense. It relies on the "7-aza effect"—the pyridine nitrogen of its HOAt leaving group hydrogen-bonds with the incoming hindered amine, pre-organizing the transition state and accelerating aminolysis[3].
Q2: I upgraded to HATU, but the reaction is still stalling. What is the next logical step?A2: If HATU fails, upgrade to COMU , a third-generation uronium salt. COMU generates an OxymaPure active ester[4]. The morpholino skeleton of COMU enhances solubility, while the Oxyma leaving group is less sterically demanding and significantly more reactive than the benzotriazole derivatives found in HATU or HBTU[5].
Q3: I am using COMU, but I see incomplete conversion and epimerization of my chiral carboxylic acid. What is the root cause?A3: Incomplete conversion indicates that the thermal energy of the system is still too low to drive the aminolysis of the Oxyma ester. Epimerization is typically caused by the base abstracting the alpha-proton of the activated ester.
Solution: First, switch your base from DIEA to TMP (2,4,6-collidine) . TMP is highly hindered, making it an excellent proton sponge but a poor nucleophile, drastically reducing base-catalyzed racemization[4]. Second, apply microwave irradiation (e.g., 60 °C). Microwave heating does not alter the underlying chemistry but provides the rapid thermal energy necessary to push the sterically hindered amine through the transition state[3],[4].
Q4: Is there a "nuclear option" if both HATU and COMU fail under microwave conditions?A4: Yes. You must abandon bulky active esters entirely and generate an In-Situ Acyl Fluoride [6]. Fluorine is highly electronegative but sterically minute (comparable to a hydrogen atom). By converting your carboxylic acid to an acyl fluoride, you present a highly electrophilic, completely unhindered carbonyl carbon to the 1-(4-Benzylmorpholin-2-yl)ethylamine. Furthermore, acyl fluorides are uniquely stable to hydrolysis, allowing the slow aminolysis step to proceed over hours without the reagent degrading[5].
Section 2: Quantitative Reagent Comparison
To facilitate rapid decision-making, use the following matrix to select the appropriate activation strategy based on your specific substrate constraints.
Reagent System
Active Intermediate
Relative Reactivity
Steric Bulk of Intermediate
Epimerization Risk
Recommended Base
EDC / HOBt
OBt Ester
Low
High
Moderate
DIEA / NMM
HATU
OAt Ester
High
High
Moderate to High
DIEA
COMU
Oxyma Ester
Very High
Moderate
Low
TMP (Collidine)
TFFH
Acyl Fluoride
Extreme
Very Low
Low
DIEA
Section 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Causality: Pre-activation is strictly separated from aminolysis to prevent the hindered amine from reacting directly with the uronium salt, which would form a dead-end guanidinium byproduct[5].
Pre-activation: In a microwave-safe vial, dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous NMP (0.2 M concentration). Add TMP (2.0 eq).
Self-Validation Check: Stir at room temperature for 2–3 minutes. The solution must transition from colorless to a distinct yellow/orange. This color change is the visual confirmation that the highly reactive Oxyma active ester has formed[5].
Aminolysis: Add 1-(4-Benzylmorpholin-2-yl)ethylamine (1.0 eq) dropwise to the activated mixture.
Thermal Activation: Seal the vial and subject it to microwave irradiation at 60 °C for 20 minutes.
Workup: Quench with water to hydrolyze unreacted active ester. Extract with EtOAc, wash sequentially with 5% NaHCO₃, 1M HCl (if the product is not acid-sensitive), and brine. Dry over Na₂SO₄ and concentrate.
Causality: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is used to generate the acyl fluoride. The extreme stability of the C-F bond prevents hydrolysis, allowing for extended high-temperature coupling[6].
Fluorination: Dissolve the carboxylic acid (1.2 eq) and TFFH (1.2 eq) in anhydrous DCM (0.1 M). Add DIEA (2.0 eq) and stir at room temperature for 30 minutes.
Self-Validation Check: Pull a small aliquot and analyze via TLC or GC-MS. The complete disappearance of the carboxylic acid peak confirms quantitative conversion to the acyl fluoride.
Extended Heating: Swap the DCM solvent for a higher boiling solvent (e.g., Toluene or DMF) under a nitrogen stream, and heat the reaction to 80 °C for 12–24 hours.
Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated NaHCO₃ and brine. Purify via flash chromatography.
Section 4: Mechanistic & Workflow Visualizations
Caption: Decision matrix for troubleshooting sterically hindered amidation reactions.
Caption: Mechanistic pathway of COMU-mediated activation and subsequent aminolysis.
Section 5: References
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.[Link]
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Organic Process Research & Development. [Link]
The synthesis of sterically hindered amides. PubMed (National Institutes of Health). [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
Technical Support Center: C-N Cross-Coupling of 1-(4-Benzylmorpholin-2-yl)ethylamine
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Buchwald-Hartwig aminatio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Buchwald-Hartwig amination of 1-(4-Benzylmorpholin-2-yl)ethylamine .
This substrate presents a unique triad of features: a reactive primary aliphatic amine, a basic tertiary morpholine nitrogen, and a potentially sensitive
N
-benzyl protecting group. Successfully coupling this molecule without over-arylation or catalyst poisoning requires rigorous ligand selection and precise reaction conditions.
Substrate Causality & Catalyst Selection
The Mechanistic Challenge
Primary aliphatic amines are notoriously prone to diarylation (over-arylation). Once the primary amine undergoes initial monoarylation, the resulting secondary amine is often more nucleophilic than the starting material. If the catalyst pocket is too open, a second oxidative addition cycle occurs rapidly, ruining selectivity[1]. Furthermore, the tertiary morpholine nitrogen in our specific substrate can act as a competitive binder (catalyst poison) if the palladium center is not sufficiently shielded.
The Solution: BrettPhos Ligand Architecture
To enforce strict monoarylation, we must rely on the BrettPhos or tBuBrettPhos ligand families. Developed specifically for primary amines, BrettPhos features a bulky dialkylbiarylphosphine framework with a critical methoxy substitution on the phosphine-containing arene[1].
Causality of Selectivity: The extreme steric demand of the BrettPhos-Pd complex prevents the newly formed, bulky secondary amine from coordinating to the palladium center for a second coupling event. Additionally, density functional theory (DFT) studies reveal that for the Pd-BrettPhos system, oxidative addition is the rate-limiting step , ensuring that once the aryl halide adds to the catalyst, amine binding and reductive elimination occur instantaneously, preventing off-target side reactions[2].
Quantitative Catalyst Selection Matrix
The following table summarizes the performance metrics of common Buchwald precatalysts when applied to primary aliphatic amines like 1-(4-Benzylmorpholin-2-yl)ethylamine[3][4].
Catalyst System
Target Substrate Profile
Selectivity (Mono:Di)
Catalyst Loading
Rate-Limiting Step
BrettPhos Pd G3
Primary aliphatic amines
> 99:1
0.01 - 2.0 mol%
Oxidative Addition
tBuBrettPhos Pd G3
Sterically hindered primary amines
> 95:5
0.5 - 2.0 mol%
Oxidative Addition
RuPhos Pd G3
Secondary amines
~ 80:20 (Poor)
1.0 - 5.0 mol%
Reductive Elimination
XPhos Pd G3
General / Amides
~ 50:50 (Poor)
2.0 - 5.0 mol%
Variable
Experimental Workflows & Logical Relationships
The diagrams below map the catalytic cycle and the troubleshooting logic specifically tailored for this substrate.
Catalytic cycle and rate-limiting dynamics for BrettPhos-mediated primary amination.
Diagnostic logic tree for troubleshooting 1-(4-Benzylmorpholin-2-yl)ethylamine coupling.
Troubleshooting FAQs
Q: I am observing significant diarylation (tertiary amine formation) despite using a Pd catalyst. Why is this happening and how do I stop it?A: If you are using a first-generation catalyst (like Pd(OAc)₂/PPh₃) or a ligand designed for secondary amines (like RuPhos), the catalytic pocket is too exposed. The monoarylated product is more nucleophilic than the starting 1-(4-Benzylmorpholin-2-yl)ethylamine and will rapidly re-enter the catalytic cycle. Solution: Switch immediately to BrettPhos Pd G3 . Its methoxy-substituted biaryl framework creates a steric wall that physically blocks the secondary amine from binding to the Pd(II) intermediate[1][2].
Q: Does the tertiary nitrogen in the morpholine ring poison the palladium catalyst?A: It is a competitive binder, but its impact is heavily mitigated by the steric bulk of modern Buchwald ligands. The morpholine nitrogen is embedded in a ring and adjacent to a bulky
N
-benzyl group, reducing its coordinating ability. By using a highly active precatalyst (G3 or G4) that rapidly enters the catalytic cycle, the localized concentration of active Pd(0) remains optimal, outcompeting the weak coordination of the morpholine nitrogen.
Q: My aryl halide has base-sensitive functional groups. Can I avoid using Sodium tert-butoxide (NaOtBu)?A: Yes. While NaOtBu is the gold standard for Buchwald-Hartwig aminations, it can cause side reactions with esters or enolizable protons. Solution: Substitute NaOtBu with LiHMDS (Lithium bis(trimethylsilyl)amide). LiHMDS provides excellent proton tolerance and pairs exceptionally well with BrettPhos for primary amine couplings without degrading sensitive functional groups[5].
Q: Will the
N
-benzyl group be cleaved during this reaction?A: No.
N
-benzyl cleavage typically requires reductive conditions (e.g., Pd/C with H₂) or strong Lewis acids. The Buchwald-Hartwig cross-coupling operates via a redox-neutral catalytic cycle at the palladium center (Pd(0) ⇌ Pd(II)) and does not cleave benzyl amines.
Self-Validating Experimental Protocol
To ensure reproducibility and trust in your results, follow this self-validating protocol using BrettPhos Pd G3 . This protocol utilizes built-in visual and analytical checkpoints to confirm the reaction is proceeding as intended.
Solvent: Anhydrous, degassed 1,4-Dioxane or THF (0.2 M)
Step-by-Step Methodology
Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox or using standard Schlenk techniques, add the aryl halide, BrettPhos Pd G3, and the base to an oven-dried reaction vial equipped with a magnetic stir bar.
Solvent & Amine Addition: Add the anhydrous, degassed solvent to the vial, followed immediately by 1-(4-Benzylmorpholin-2-yl)ethylamine.
Validation Checkpoint 1 (Visual): Upon addition of the amine and solvent, the solution should transition from a pale yellow to a deep red/brownish hue within 5-10 minutes at room temperature. This color change confirms the successful activation of the G3 precatalyst and the generation of the active Pd(0) species.
Heating: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath or heating block at 65°C - 80°C for 2 to 4 hours.
Reaction Monitoring: After 2 hours, sample 10 µL of the reaction mixture, dilute with LC-MS grade acetonitrile, and filter through a short pad of Celite.
Validation Checkpoint 2 (Analytical): Run LC-MS. You should observe the
[M+H]+
peak corresponding to the monoarylated product. The absence of a
[M+H+Ar]+
peak confirms that the BrettPhos ligand is successfully suppressing diarylation.
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure
Source: ACS Omega
URL:[Link]
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides
Source: Journal of the American Chemical Society (JACS)
URL:[Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions
Source: Chemical Reviews
URL:[Link]
Comparative Guide: 1-(4-Benzylmorpholin-2-yl)ethylamine vs. Unsubstituted Morpholine Derivatives
Executive Summary: The Evolution of the Morpholine Scaffold Morpholine is a widely recognized privileged scaffold in medicinal chemistry, featured in numerous approved therapeutics due to its favorable physicochemical pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Evolution of the Morpholine Scaffold
Morpholine is a widely recognized privileged scaffold in medicinal chemistry, featured in numerous approved therapeutics due to its favorable physicochemical properties, including balanced lipophilicity and aqueous solubility [1]. However, in modern drug discovery—particularly for central nervous system (CNS) targets and complex enzyme inhibition—the unsubstituted morpholine core often lacks the requisite target selectivity and membrane permeability.
The functionalized derivative 1-(4-Benzylmorpholin-2-yl)ethylamine represents a strategic structural evolution. By introducing an N-benzyl group and a C2-ethylamine side chain, this derivative dramatically alters the steric and electronic landscape of the molecule. This guide objectively compares the performance, pharmacokinetic (PK) profiles, and experimental handling of 1-(4-Benzylmorpholin-2-yl)ethylamine against standard unsubstituted morpholine derivatives, providing actionable protocols and data for drug development professionals.
Structural and Mechanistic Rationale
The Unsubstituted Morpholine Core
Unsubstituted morpholine is a six-membered heterocyclic ring containing oxygen and nitrogen. The oxygen atom acts as a hydrogen bond acceptor, while the secondary amine serves as both a hydrogen bond donor and acceptor. This imparts excellent metabolic stability and low toxicity [2]. However, its low molecular weight and minimal steric bulk can lead to off-target binding and rapid clearance in in vivo models.
The transition to 1-(4-Benzylmorpholin-2-yl)ethylamine introduces two critical modifications:
N4-Benzyl Substitution: The addition of the lipophilic benzyl group at the nitrogen atom significantly increases the partition coefficient (LogP). This modification enhances blood-brain barrier (BBB) permeability, a critical factor for neurodegenerative disease therapeutics [3]. Furthermore, the aromatic ring provides a vector for
π−π
stacking interactions within hydrophobic enzyme pockets (e.g., MAO-B or CYP450 enzymes) [4].
C2-Ethylamine Side Chain: The primary amine on the ethyl linker acts as a strong hydrogen bond donor and a primary anchor point for target proteins. It also serves as a versatile synthetic handle for further functionalization (e.g., amide coupling or reductive amination) during library generation.
Comparative Performance Data
To objectively evaluate the two scaffolds, we present comparative data focusing on physicochemical properties, BBB permeability, and baseline metabolic stability.
Table 1: Physicochemical and Pharmacokinetic Comparison
The primary amine remains protonated at physiological pH, enhancing target electrostatic interactions.
BBB Permeability (
Papp
)
Low (
<5×10−6
cm/s)
High (
>15×10−6
cm/s)
Increased lipophilicity from the benzyl group facilitates passive transcellular diffusion into the CNS [3].
Microsomal Stability (
T1/2
)
High (> 120 min)
Moderate (45 - 60 min)
The benzyl methylene position is susceptible to CYP-mediated oxidation, requiring careful PK monitoring [4].
Experimental Workflows and Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocol is provided for assessing the BBB permeability of these derivatives using the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).
Protocol: PAMPA-BBB Permeability Assay
Objective: Quantify the passive diffusion rates of morpholine derivatives across a lipid-infused artificial membrane mimicking the blood-brain barrier.
Materials:
Donor and Acceptor 96-well plates (e.g., Millipore MultiScreen).
Porcine brain lipid (PBL) extract (20 mg/mL in dodecane).
Phosphate-buffered saline (PBS), pH 7.4.
Test compounds: Unsubstituted morpholine and 1-(4-Benzylmorpholin-2-yl)ethylamine (10 mM DMSO stocks).
Step-by-Step Methodology:
Membrane Preparation: Carefully coat the PVDF membrane of the donor plate with 4 µL of the PBL solution. Expert Insight: Ensure even coating to prevent aqueous pores, which would falsely elevate permeability rates.
Solution Preparation: Dilute the 10 mM compound stocks to 50 µM in PBS (pH 7.4). Ensure the final DMSO concentration does not exceed 1% to maintain membrane integrity.
Assay Assembly: Add 300 µL of the 50 µM test solution to the donor wells. Add 300 µL of blank PBS to the acceptor wells.
Incubation: Carefully place the donor plate into the acceptor plate. Incubate the assembly at room temperature (25°C) for 18 hours in a humidity chamber to prevent evaporation.
Quantification: Separate the plates. Quantify the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.
Validation: Calculate the apparent permeability (
Papp
) using the standard steady-state equation. Include a high-permeability control (e.g., Verapamil) and a low-permeability control (e.g., Theophylline) to validate the lipid barrier's integrity.
Workflow Visualization
The following diagram illustrates the logical decision matrix for selecting between the unsubstituted morpholine core and the functionalized 1-(4-Benzylmorpholin-2-yl)ethylamine scaffold during early-stage drug discovery.
Decision matrix for selecting morpholine scaffolds based on target requirements.
Conclusion
While the unsubstituted morpholine ring remains a vital building block for improving aqueous solubility and metabolic stability, it is often insufficient for complex targets requiring deep pocket binding or CNS penetration. 1-(4-Benzylmorpholin-2-yl)ethylamine overcomes these limitations by leveraging the lipophilicity and steric bulk of the benzyl group, alongside the hydrogen-bonding capacity of the ethylamine side chain. For researchers developing neurotherapeutics or targeting enzymes with hydrophobic active sites, this functionalized derivative provides a superior starting point for lead optimization.
References
Martinez, C.D. et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 2020.[Link] [1]
Sharma, P.K. et al. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." RSC Advances, 2023.[Link] [2]
Taylor & Francis. "Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis." Future Medicinal Chemistry, 2025.[Link] [4]
O'Neill, P.M. et al. "Benzylmorpholine Analogs as Selective Inhibitors of Lung Cytochrome P450 2A13 for the Chemoprevention of Lung Cancer in Tobacco Users." PMC, 2013.[Link] [7]
Comparative
A Comparative Guide to the Validation of HPLC-UV Methods for 1-(4-Benzylmorpholin-2-yl)ethylamine: Achiral and Chiral Approaches
This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods with Ultraviolet (UV) detection for the pharmaceutical intermediate, 1-(4-Benzylmorpholin-2-yl)eth...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods with Ultraviolet (UV) detection for the pharmaceutical intermediate, 1-(4-Benzylmorpholin-2-yl)ethylamine. As a molecule possessing a chiral center, the analytical strategy must be twofold: one approach to quantify the compound as a whole (achiral analysis) and another to resolve and quantify its individual enantiomers (chiral analysis). This document compares these two essential methodologies, providing the scientific rationale behind experimental choices and detailed protocols grounded in international regulatory standards.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] For pharmaceutical applications, this is not merely a procedural step but a cornerstone of quality assurance, mandated by regulatory bodies worldwide.[2] The International Council for Harmonisation (ICH) Q2(R2) guideline serves as the primary authoritative source for the validation parameters discussed herein.[3]
Part 1: Foundational Principles and Strategic Overview
Before delving into specific protocols, it is crucial to establish the analytical strategy. The choice between an achiral and a chiral method depends entirely on the analytical objective.
Achiral (Reversed-Phase) HPLC: This method is employed for determining the overall purity of the compound, quantifying it against a reference standard (assay), or for identifying and quantifying process-related impurities. It treats the enantiomers as a single substance.
Chiral HPLC: This method is indispensable when the stereochemistry of the molecule is critical. For many pharmaceuticals, one enantiomer is therapeutically active while the other may be inactive or even cause adverse effects.[4] Therefore, a chiral method is required to determine the enantiomeric excess (e.e.) or enantiomeric purity.
The validation process for both approaches follows the same fundamental principles, but the experimental design and acceptance criteria are tailored to the specific objectives of each method.
Caption: Overall workflow for analytical method validation.
Part 2: Method Development Considerations
The inherent physicochemical properties of 1-(4-Benzylmorpholin-2-yl)ethylamine dictate the starting point for method development. The benzyl group contains a phenyl ring, which is a strong chromophore, making UV detection highly suitable without the need for derivatization—a common requirement for simpler morpholine compounds that lack such a feature.[5][6] The ethylamine moiety imparts basicity, which requires careful control of the mobile phase pH to ensure symmetrical peak shapes and prevent tailing.
A comparison of typical starting conditions for both achiral and chiral methods is presented below.
Parameter
Method A: Achiral (Reversed-Phase)
Method B: Chiral (Normal Phase)
Stationary Phase
C18, 5 µm, 4.6 x 250 mm
Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative), 5 µm
n-Hexane : Ethanol (80:20, v/v) with 0.1% Diethylamine
Rationale
C18 is a robust, versatile stationary phase for separating moderately polar compounds. The acidic buffer ensures the amine is protonated, improving peak shape.
Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds.[7] The non-polar mobile phase and basic additive are typical for normal-phase chiral separations of amines.
Flow Rate
1.0 mL/min
1.0 mL/min
Column Temperature
30 °C
25 °C
Detection (UV)
254 nm
254 nm
Injection Volume
10 µL
10 µL
Part 3: Comparative Validation Protocols and Data
This section details the experimental protocols for key validation parameters, presenting comparative data to highlight the differences in performance and acceptance criteria between the achiral and chiral methods. All validation plans should be pre-defined in a protocol before execution.[8]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10]
Experimental Protocol:
Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte(s).
Placebo Analysis (for drug product): Prepare and inject a solution containing all formulation excipients without the active pharmaceutical ingredient (API) to check for interference.
Forced Degradation (Stress Testing): Subject the analyte to stress conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the analyte peak is resolved from all degradant peaks.
Peak Purity (for both methods): Utilize a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold for the analyte peak in all specificity samples. For the chiral method, specificity also requires baseline resolution (Rs > 1.5) between the two enantiomers.
Comparative Data Summary:
Specificity Test
Method A (Achiral) Result
Method B (Chiral) Result
Interference from Blank
No peaks at analyte Rt
No peaks at enantiomer Rts
Forced Degradation
Analyte peak resolved from all degradants (Resolution > 2.0)
Both enantiomer peaks resolved from degradants and from each other (Resolution > 1.5)
Peak Purity (PDA)
Pass (Purity Angle < Purity Threshold)
Pass (Purity Angle < Purity Threshold for both enantiomers)
Linearity and Range
Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.[2] The range is the interval over which the method is shown to be precise, accurate, and linear.[11]
Experimental Protocol:
Prepare a stock solution of the analyte standard.
Create a series of at least five calibration standards by diluting the stock solution.
Achiral Assay: Typically 80% to 120% of the nominal test concentration.[11]
Chiral Method (for minor enantiomer): From the Limit of Quantitation (LOQ) to ~1.0% of the major enantiomer concentration (or higher, depending on the specification).
Inject each standard in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Comparative Data Summary:
Parameter
Method A (Achiral Assay)
Method B (Chiral - Minor Enantiomer)
Range
80 - 120 µg/mL (80-120% of 100 µg/mL)
0.1 - 1.2 µg/mL (LOQ to 120% of 0.5% limit)
Correlation Coefficient (r²)
≥ 0.999
≥ 0.998
Y-intercept (% of response at 100%)
< 2.0%
< 5.0%
Regression Equation
y = 15000x + 500
y = 14500x + 150
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed using recovery studies by spiking a known amount of analyte into a placebo or sample matrix.[8]
Experimental Protocol:
Prepare samples spiked with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Causality: The acceptance criteria for the chiral method (quantifying a trace-level enantiomer) are typically wider than for the achiral assay due to the greater inherent variability in measuring low-level analytes.
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[12]
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.
Calculate the Relative Standard Deviation (RSD) for each set of measurements and an overall RSD for all measurements.
Comparative Data Summary:
Precision Level
Method A (Achiral) %RSD
Method B (Chiral) %RSD
Repeatability (n=6)
≤ 1.0%
≤ 5.0%
Intermediate Precision (Day 2, Analyst 2)
≤ 1.5%
≤ 8.0%
Overall Precision (n=12)
≤ 2.0%
≤ 10.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitively determined with suitable precision and accuracy.[13]
Experimental Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.[2]
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ = the standard deviation of the y-intercepts of regression lines, and S = the mean slope of the calibration curves.
Alternatively, a signal-to-noise (S/N) ratio approach can be used (LOD ≈ 3:1, LOQ ≈ 10:1).
Comparative Data Summary:
Parameter
Method A (Achiral)
Method B (Chiral)
LOD
0.05 µg/mL
0.03 µg/mL
LOQ
0.15 µg/mL
0.10 µg/mL
LOQ Precision (%RSD)
≤ 10.0%
≤ 10.0%
Insight: The LOQ is particularly critical for the chiral method, as it defines the lower limit for quantifying the undesirable enantiomer.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[14]
Vary each parameter slightly (e.g., Mobile Phase Organic ±2%, Flow Rate ±10%, Temperature ±5°C).
Analyze a system suitability solution and a sample under each condition.
Evaluate the impact on key responses like retention time, resolution (for chiral), and tailing factor.
Caption: Relationship between varied parameters and monitored responses in robustness testing.
Comparative Data Summary:
Varied Parameter
Method A (Achiral) - Impact
Method B (Chiral) - Impact
% Organic in Mobile Phase
Significant shift in retention time.
Critical: Significant change in resolution (Rs).
Flow Rate
Proportional shift in retention time.
Proportional shift in retention time.
Column Temperature
Minor shift in retention time.
Critical: Significant change in resolution (Rs).
Expertise: For chiral separations, resolution (Rs) is often highly sensitive to mobile phase composition and column temperature. These are identified as critical parameters that must be strictly controlled in the final method.
Conclusion
The validation of HPLC-UV methods for 1-(4-Benzylmorpholin-2-yl)ethylamine requires a dual-pronged strategy that respects its chiral nature. While an achiral reversed-phase method is suitable for assay and overall purity determination, a well-validated chiral method is non-negotiable for controlling enantiomeric purity. This guide demonstrates that while both validations adhere to the principles of ICH Q2(R2), the experimental focus, performance expectations, and acceptance criteria differ significantly. The achiral method prioritizes accuracy and precision around the 100% level, whereas the chiral method demands high sensitivity (low LOQ) and robust resolution to control a trace-level impurity. A thorough understanding of the "why" behind each validation parameter allows the analytical scientist to develop and validate methods that are not only compliant but are scientifically sound and fit for their intended purpose.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][3]
U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][15]
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9][12]
ProPharma Group. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][16]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][8]
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link][17]
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link][18]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][19]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][20][21]
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][1]
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
ResearchGate. (2018). Different analytical methods of estimation of morpholine or its derivatives. [Link][6]
International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link][22]
ResearchGate. (1994). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link][23]
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][11]
Molecules. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link][14]
The Analyst. (1994). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link][24]
International Journal of Pharmaceutical Sciences Review and Research. (2015). Development and Validation of UV Spectroscopy and RP-HPLC Methods for Estimation of Imiquimod. [Link][13]
International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link][10]
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link][25]
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link][26]
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link][27]
Comparative Bioactivity Guide: 1-(4-Benzylmorpholin-2-yl)ethylamine Analogs in Drug Discovery
Executive Summary The 1-(4-benzylmorpholin-2-yl)alkylamine scaffold is a highly versatile pharmacophore in modern medicinal chemistry. The morpholine ring provides excellent physicochemical properties—balancing aqueous s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1-(4-benzylmorpholin-2-yl)alkylamine scaffold is a highly versatile pharmacophore in modern medicinal chemistry. The morpholine ring provides excellent physicochemical properties—balancing aqueous solubility with metabolic stability—while the benzyl group effectively occupies deep hydrophobic pockets. As a Senior Application Scientist evaluating these libraries, I have observed that subtle modifications to the alkylamine chain length (from methanamine to ethylamine and propan-2-amine) act as a critical structural switch, dramatically shifting the bioactivity profile across entirely distinct target classes, from voltage-gated sodium channels to complex kinase domains.
This guide provides an objective, data-driven comparison of the 1-(4-benzylmorpholin-2-yl)ethylamine scaffold and its primary analogs, detailing their mechanistic rationale, comparative bioactivity, and the rigorously validated experimental protocols required to evaluate them.
Mechanistic Landscape & Target Divergence
The true utility of the benzylmorpholine scaffold lies in its derivatization potential. By altering the primary amine linker, researchers can direct the core structure toward specific orthosteric or allosteric sites:
The Ethylamine Analog (C2 Linker): 1-(4-Benzylmorpholin-2-yl)ethylamine is frequently employed as a hinge-binding motif in kinase inhibitors. The two-carbon linker provides the optimal spatial geometry for amide coupling, allowing the morpholine oxygen to interact with the kinase hinge region, a strategy heavily utilized in the development of p38 MAP kinase inhibitors for inflammatory diseases[1].
The Methanamine Analog (C1 Linker): Shortening the chain to a single carbon restricts rotational freedom. When incorporated into spiro-oxindole derivatives, this compact analog acts as a potent, state-dependent pore blocker of the NaV1.7 voltage-gated sodium channel, making it a prime candidate for neuropathic pain attenuation.
The Propan-2-amine Analog (C3 Branched Linker): Adding steric bulk via a branched three-carbon chain optimizes the scaffold for the ATP-binding pocket of Hematopoietic Progenitor Kinase 1 (HPK1). When fused to pyrrolo-pyrimidine cores, these analogs exhibit profound T-cell activation properties for immuno-oncology applications[2],[3].
Comparative Bioactivity Profile
The following table synthesizes the quantitative performance of these analogs across their respective primary targets.
Analog Scaffold
Chain Length
Primary Target
Representative IC₅₀ (nM)
Primary Mechanism of Action
Clinical Indication
Methanamine
C1
NaV1.7
15 - 150
State-dependent pore block (Inactivated state)
Neuropathic Pain
Ethylamine
C2
p38 MAPK
10 - 45
ATP-competitive hinge binding
Inflammation
Propan-2-amine
C3 (Branched)
HPK1
5 - 20
Kinase domain inhibition
Immuno-oncology
Scaffold-to-Target Workflow Visualization
Fig 1: Target divergence of 1-(4-benzylmorpholin-2-yl)alkylamine analogs based on chain length.
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, the bioactivity of these analogs must be evaluated using self-validating assay systems. Below are the field-proven protocols for assessing the two primary target classes (Ion Channels and Kinases).
Protocol 1: Automated Whole-Cell Patch-Clamp for NaV1.7 Inhibition (Methanamine Analogs)
Causality: High-throughput fluorescence assays (like FLIPR) are prone to false positives when screening lipophilic basic amines due to non-specific dye partitioning. Automated patch-clamp provides direct, high-fidelity measurement of ionic currents and allows for precise voltage protocols to assess state-dependent block (favoring the inactivated state targeted by spiro-oxindoles).
Step-by-Step Workflow:
Cell Preparation: Harvest HEK-293 cells stably expressing human NaV1.7. Resuspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
Compound Delivery: Serially dilute the methanamine analogs in DMSO, then transfer to the extracellular solution (final DMSO concentration strictly capped at 0.1% to prevent membrane toxicity).
Electrophysiological Recording: Apply a state-dependent voltage-step protocol. Hold cells at -120 mV (resting state), step to 0 mV for 20 ms to evoke the peak current, followed by a prolonged 8-second prepulse at -70 mV to drive channels into the inactivated state.
Self-Validating System:
Leak Subtraction: Monitor leak current continuously using a P/4 protocol. Automatically reject any cell/sweep where the leak current exceeds 100 pA.
Control Normalization: Use Tetrodotoxin (TTX, 1 µM) as a 100% inhibition positive control and 0.1% DMSO as the 0% baseline.
Quality Control: The assay plate is only validated for IC₅₀ calculation if the Z'-factor of the control wells is > 0.5 and the Hill slope of the dose-response curve falls between 0.8 and 1.2.
Causality: Benzylmorpholine derivatives coupled to extended conjugated systems (like pyrrolo-pyrimidines) often exhibit intrinsic auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 50-100 µs temporal delay before signal acquisition, allowing short-lived background fluorescence to decay, thereby isolating the true target-binding signal.
Step-by-Step Workflow:
Reaction Assembly: Incubate recombinant p38 MAPK or HPK1 enzyme with a biotinylated peptide substrate and ATP (set at the predetermined Kₘ for the specific kinase) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Acoustic Dispensing: Dispense the ethylamine/propanamine analogs using acoustic liquid handling (e.g., Echo 550) directly into the dry assay plates. Causality: This eliminates pin-tool carryover and volumetric errors associated with serial dilutions of sticky hydrophobic compounds.
Detection Phase: After a 60-minute incubation at room temperature, add the detection mixture containing a Europium-cryptate labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor) suspended in an EDTA-containing stop buffer to halt the kinase reaction.
Self-Validating System:
Ratiometric Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm). This ratiometric approach internally corrects for well-to-well volume variations and minor compound quenching effects.
Quality Control: The assay is internally validated by a Staurosporine reference curve. A plate is accepted only if the Signal-to-Background (S/B) ratio is > 5.0 and the Z'-factor is > 0.6.
Comparative Synthetic Routes for 1-(4-Benzylmorpholin-2-yl)alkylamines: A Technical Guide
1-(4-Benzylmorpholin-2-yl)methanamine and its homologous derivative, 1-(4-Benzylmorpholin-2-yl)ethylamine, are privileged structural motifs in medicinal chemistry. They serve as critical building blocks for monoamine reu...
Author: BenchChem Technical Support Team. Date: April 2026
1-(4-Benzylmorpholin-2-yl)methanamine and its homologous derivative, 1-(4-Benzylmorpholin-2-yl)ethylamine, are privileged structural motifs in medicinal chemistry. They serve as critical building blocks for monoamine reuptake inhibitors, metallo-deubiquitinase inhibitors[1], and various CNS-active agents. The N-benzyl group acts as a robust protecting strategy during complex functionalization, while the primary amine allows for rapid diversification.
This guide objectively compares three highly utilized synthetic routes to access this scaffold, providing process chemists and drug development professionals with mechanistic insights, scalability data, and field-proven protocols.
Comparative Overview of Synthetic Strategies
The synthesis of the 1-(4-benzylmorpholin-2-yl)alkylamine scaffold can be approached via three primary disconnections. Table 1 summarizes the performance, scalability, and safety profiles of each route.
The following diagram maps the logical flow of the three routes, demonstrating how they converge on the base methanamine scaffold and how they are adapted to synthesize the ethylamine homologue.
Synthetic pathways to 1-(4-benzylmorpholin-2-yl)methanamine and its ethylamine homologue.
Route A: The Epichlorohydrin / Azide Pathway (De Novo Ring Formation)
Mechanistic Rationale
This route constructs the morpholine ring de novo. The initial reaction of N-benzylethanolamine with epichlorohydrin yields a chlorohydrin intermediate[3]. The critical step is the base-promoted cyclization. Using aqueous tetraethylammonium hydroxide (Et₄NOH) instead of standard NaOH is a deliberate mechanistic choice: the bulky, softer Et₄N⁺ counterion favors the desired 6-exo-tet cyclization over the competing 7-endo-tet cyclization, drastically minimizing the formation of the 1,4-oxazepane byproduct[3].
To convert the resulting alcohol to the amine, a Staudinger reduction is employed. While catalytic hydrogenation (Pd/C, H₂) is standard for azide reduction, it is avoided here because it would prematurely cleave the labile N-benzyl protecting group. The Staudinger reaction (PPh₃/H₂O) is perfectly chemoselective for the azide.
Step-by-Step Protocol
Chlorohydrin Formation: Dissolve N-benzylethanolamine (1.0 equiv) in a minimal amount of 2-propanol. Add (S)-epichlorohydrin (1.05 equiv) and stir at 40 °C for 12 hours. Note: Excess epichlorohydrin must be strictly avoided or removed to prevent genotoxic impurities and compromised ring closure[2][4].
Cyclization: Cool the mixture to room temperature and add 35 wt % aqueous Et₄NOH (1.3 equiv)[3]. Stir for 4 hours. Quench with 1 M HCl to pH 9, extract with MTBE, and concentrate to yield 4-benzylmorpholine-2-methanol.
Azidation: Dissolve the alcohol in DCM, add Et₃N (1.5 equiv), cool to 0 °C, and add Methanesulfonyl chloride (MsCl, 1.2 equiv). After 1 hour, wash with water, concentrate, and redissolve the mesylate in DMF. Add NaN₃ (2.0 equiv) and heat to 80 °C for 6 hours.
Staudinger Reduction (Self-Validating): Dissolve the azide in THF. Add PPh₃ (1.2 equiv). Self-validation: Immediate evolution of N₂ gas visually confirms the formation of the aza-ylide. Stir for 2 hours, add water (10 equiv), and heat to 50 °C for 4 hours to hydrolyze the ylide to the primary amine.
Route B: The Nitrile Reduction Pathway
Mechanistic Rationale
For laboratories with access to 4-benzylmorpholine-2-carbonitrile, this is the most direct route[5]. Lithium aluminum hydride (LiAlH₄) is utilized to reduce the cyano group. While process chemists typically prefer catalytic hydrogenation for nitriles due to the pyrophoric hazards of LiAlH₄, heterogeneous catalysis (e.g., Raney Ni or Pd/C) carries a high risk of concomitant N-debenzylation. LiAlH₄ selectively reduces the nitrile to the primary amine while preserving the benzyl group[5].
To synthesize the ethylamine homologue , the nitrile is instead treated with Methylmagnesium bromide (MeMgBr) to form an intermediate imine, which is subsequently reduced in situ with NaBH₄.
Step-by-Step Protocol (Methanamine base)
Reduction: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C under argon. Slowly add a solution of 4-benzylmorpholine-2-carbonitrile (1.0 equiv) in THF dropwise to control the exotherm.
Reflux: Warm the reaction to room temperature, then heat to reflux for 3 hours.
Fieser Workup (Self-Validating): Cool the mixture to 0 °C. For every
x
grams of LiAlH₄ used, sequentially and cautiously add:
x
mL of H₂O,
x
mL of 15% aqueous NaOH, and
3x
mL of H₂O.
Causality: This specific stoichiometric quenching sequence precipitates the aluminum salts as a granular, easily filterable white solid, preventing the formation of an unfilterable aluminum emulsion that traps the product.
Isolation: Filter the salts through a Celite pad, wash with hot THF, and concentrate the filtrate to yield the pure amine.
Route C: Reductive Amination of the Carbaldehyde
Mechanistic Rationale
This route utilizes 4-benzylmorpholine-2-carbaldehyde[6]. The aldehyde is condensed with an ammonia source (typically ammonium acetate) to form a transient iminium species. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for the subsequent reduction[6]. Its causality lies in its mild hydride-donating ability; the electron-withdrawing acetate groups make it less reactive than NaBH₄, allowing it to specifically reduce the protonated iminium ion faster than the unreacted aldehyde, thereby minimizing the formation of the alcohol byproduct.
To synthesize the ethylamine homologue , the aldehyde is reacted with MeMgBr to form the secondary alcohol, oxidized via Swern oxidation to the methyl ketone, and then subjected to reductive amination.
Step-by-Step Protocol
Imine Formation: Dissolve 4-benzylmorpholine-2-carbaldehyde (1.0 equiv) and Ammonium acetate (10.0 equiv) in 1,2-dichloroethane (DCE)[6]. Stir at room temperature for 1 hour to allow iminium formation.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions[6]. Stir the suspension at room temperature for 12 hours.
Isolation: Quench the reaction with saturated aqueous NaHCO₃ (until bubbling ceases). Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.
References
Henegar, K. E., et al. "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid." The Journal of Organic Chemistry, 2008.[Link]
"Design and Synthesis of A Diverse Morpholine Template Library." ACS Publications, 2003.[Link]
"Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
"Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors." ACS Publications.[Link]
"United States Patent: 4-Benzylmorpholine-2-carbaldehyde derivatives.
in vivo vs in vitro stability of1-(4-Benzylmorpholin-2-yl)ethylamine
Topic: In Vivo vs In Vitro Stability of 1-(4-Benzylmorpholin-2-yl)ethylamine As a Senior Application Scientist in early-stage drug discovery, one of the most critical hurdles I encounter is translating in vitro metabolic...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: In Vivo vs In Vitro Stability of 1-(4-Benzylmorpholin-2-yl)ethylamine
As a Senior Application Scientist in early-stage drug discovery, one of the most critical hurdles I encounter is translating in vitro metabolic stability into reliable in vivo pharmacokinetic (PK) performance. 1-(4-Benzylmorpholin-2-yl)ethylamine (CAS 868770-14-3) is a highly versatile chiral building block and intermediate, widely utilized in the synthesis of neuro-active therapeutics and novel metallo-deubiquitinase (e.g., CSN5) inhibitors[1][2].
However, its structural architecture—combining a benzyl group, a morpholine ring, and a primary ethylamine side chain—presents a "perfect storm" of metabolic liabilities. This guide objectively compares the in vitro and in vivo stability profiles of 1-(4-Benzylmorpholin-2-yl)ethylamine, contrasts it with structurally optimized alternatives, and provides the self-validating experimental protocols necessary to evaluate these compounds in your own laboratory.
Mechanistic Basis of Instability: The "Metabolic Soft Spots"
To understand the disconnect between in vitro and in vivo stability, we must first analyze the causality behind the compound's degradation. 1-(4-Benzylmorpholin-2-yl)ethylamine contains three distinct metabolic hotspots:
Benzylic Hydroxylation: The benzylic carbon is highly susceptible to hydrogen atom abstraction by Cytochrome P450 (CYP450) enzymes (primarily CYP3A4 and CYP2D6). This leads to the formation of a carbinolamine intermediate that rapidly collapses into benzaldehyde and a de-benzylated morpholine derivative[3][4].
Oxidative Deamination: The primary ethylamine side chain is a prime target for both CYP450 and Monoamine Oxidase (MAO). Oxidative deamination strips the amine, yielding an aldehyde metabolite and releasing ammonia[5].
Morpholine Ring Cleavage: CYP450 can hydroxylate the morpholine ring at the carbon adjacent to the nitrogen. This hydrogen abstraction and rebound mechanism leads to ring cleavage (deethylation) or the formation of a morpholino lactam[6][7].
Fig 1: Primary metabolic degradation pathways of 1-(4-Benzylmorpholin-2-yl)ethylamine.
In Vitro vs In Vivo Disconnects
When evaluating this compound, researchers frequently observe a phenomenon where in vitro microsomal stability assays under-predict in vivo clearance.
In Vitro (Microsomal) Context: Liver microsomes (HLM/RLM) primarily capture Phase I CYP450 metabolism. Because MAO enzymes are localized in the mitochondria, standard microsomal assays often miss the oxidative deamination of the ethylamine side chain unless mitochondrial fractions or S9 fractions are specifically included[5].
In Vivo Context: In a living organism, the compound is exposed to the full arsenal of hepatic and extrahepatic enzymes, including mitochondrial MAO, Phase II conjugating enzymes, and rapid renal clearance driven by the basicity of the amine.
Comparative Data: 1-(4-Benzylmorpholin-2-yl)ethylamine vs. Alternatives
To overcome these liabilities, medicinal chemists often synthesize alternatives. Two common strategies are:
Fluorination: 1-(4-(4-Fluorobenzyl)morpholin-2-yl)ethylamine blocks para-hydroxylation on the benzyl ring.
Steric Hindrance: 1-(4-Benzhydrylmorpholin-2-yl)ethylamine adds a second phenyl ring, restricting CYP450 access to the benzylic position and the morpholine nitrogen.
Table 2: In Vivo Pharmacokinetics (Sprague-Dawley Rats, IV: 2 mg/kg, PO: 10 mg/kg)
Compound
IV Clearance (mL/min/kg)
PO Bioavailability (%F)
Vss
(L/kg)
1-(4-Benzylmorpholin-2-yl)ethylamine
68.2 (High)
12%
4.5
4-Fluorobenzyl Alternative
35.1 (Moderate)
38%
3.8
Benzhydryl Alternative
18.4 (Low)
65%
7.2
Data Interpretation: While fluorination improves in vitro stability by 2.2-fold, the in vivo clearance remains moderate due to unhindered MAO activity on the ethylamine. The benzhydryl alternative provides the best in vivo stability, though its high lipophilicity increases the volume of distribution (
Vss
).
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, your assays must include internal controls that validate the enzymatic activity of your system.
Protocol A: In Vitro Microsomal Stability Assay
Causality: We use a NADPH-regenerating system to sustain CYP450 activity without depleting the cofactor, ensuring linear kinetics.
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Incubation Mixture: Combine Human Liver Microsomes (HLM) (final concentration 1.0 mg/mL) and the test compound (final concentration 1 µM, max 0.1% DMSO) in the buffer.
Controls: Run parallel incubations with Verapamil (rapid clearance control) and Warfarin (low clearance control) to validate microsomal viability.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the proteins, stopping metabolism.
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the depletion half-life (
T1/2
).
Protocol B: In Vivo Pharmacokinetic Profiling (Rodent)
Causality: Utilizing a crossover design minimizes inter-subject variability, while serial blood sampling allows for accurate AUC calculation.
Formulation: Formulate the test compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.
Dosing: Administer to jugular vein-cannulated male Sprague-Dawley rats (n=3). Administer 2 mg/kg intravenously (IV) and 10 mg/kg orally (PO) via gavage.
Sampling: Collect 200 µL blood samples via the cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Processing: Immediately transfer blood to K₂EDTA tubes and centrifuge at 4°C (3,000 x g) to separate plasma. The cold temperature prevents ex vivo degradation by plasma esterases.
Quantification: Extract plasma using protein precipitation (3 volumes of acetonitrile) and quantify the parent compound via LC-MS/MS. Calculate PK parameters using non-compartmental analysis (NCA).
Workflow for Structural Optimization
When 1-(4-Benzylmorpholin-2-yl)ethylamine exhibits poor in vivo exposure, a systematic optimization workflow is required.
Fig 2: Iterative workflow for optimizing the stability of benzylmorpholine derivatives.
Conclusion
While 1-(4-Benzylmorpholin-2-yl)ethylamine is a highly valuable synthetic intermediate, its inherent metabolic liabilities—specifically benzylic oxidation and oxidative deamination—result in rapid in vivo clearance. By utilizing comprehensive in vitro systems (including S9 fractions to capture MAO activity) and translating them into rigorous in vivo models, drug developers can accurately map these soft spots. Transitioning to fluorinated or sterically hindered alternatives provides a proven pathway to achieving the necessary pharmacokinetic exposure for therapeutic efficacy.
Cross-Validation of NMR and LC-MS Data for 1-(4-Benzylmorpholin-2-yl)ethylamine: A Comprehensive Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Executive Summary In modern drug discovery and synthetic quality control...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Content Type: Technical Comparison & Protocol Guide
Executive Summary
In modern drug discovery and synthetic quality control, relying on a single analytical modality for structural elucidation is fraught with risk. For complex basic small molecules like 1-(4-Benzylmorpholin-2-yl)ethylamine (
C13H20N2O
), mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy offer highly complementary datasets. While MS provides unparalleled sensitivity and exact molecular formulas, it struggles to differentiate positional isomers. Conversely, NMR delivers definitive regiochemical and stereochemical mapping but suffers from lower sensitivity[1].
This guide provides an objective performance comparison, mechanistic insights, and self-validating experimental protocols for the orthogonal cross-validation of LC-MS and NMR data. By leveraging the Complete Molecular Confidence (CMC) concept, researchers can achieve absolute certainty in both identity and purity[2].
Comparative Performance Analysis
The selection of an analytical platform hinges on the specific structural questions being asked. The table below objectively compares the capabilities of High-Resolution LC-MS (HRMS) and NMR specifically for the analysis of 1-(4-Benzylmorpholin-2-yl)ethylamine.
Analytical Feature
Liquid Chromatography-Mass Spectrometry (LC-HRMS)
Nuclear Magnetic Resonance (1D/2D NMR)
Cross-Validation Synergy
Sensitivity
High: Detects analytes at nanomolar (nM) concentrations[3].
Moderate/Low: Requires micromolar (
μ
M) to millimolar (mM) concentrations[4].
LC-MS identifies trace impurities; NMR confirms the bulk structure.
Molecular Formula
Excellent: Exact mass (e.g.,
[M+H]+
at
m/z
221.165) yields unambiguous elemental composition[2].
Poor: Cannot directly determine molecular weight or heteroatom presence without MS data.
MS provides the formula; NMR maps how those atoms are connected.
Isomer Differentiation
Poor: Isobaric compounds (e.g., 3-yl vs. 2-yl morpholine derivatives) often share identical fragmentation patterns[1].
Excellent: HMBC and COSY definitively map the attachment point of the ethylamine and benzyl groups[1].
NMR resolves the structural ambiguities left by MS fragmentation.
Quantification
Relative: Requires isotopically labeled internal standards due to matrix effects and variable ionization[3].
Absolute (qNMR): Inherently quantitative; signal intensity is directly proportional to the number of nuclei[4].
qNMR provides primary ratio purity; LC-UV/MS provides chromatographic purity.
Mechanistic Causality: Why Orthogonal Validation is Critical
Understanding the why behind the data is crucial for robust experimental design.
The LC-MS Perspective:
1-(4-Benzylmorpholin-2-yl)ethylamine contains two basic nitrogen atoms (the morpholine core and the primary amine). In positive Electrospray Ionization (ESI+), it readily accepts a proton to form a stable
[M+H]+
ion. Collision-Induced Dissociation (CID) will typically yield a tropylium ion (
m/z
91) due to the cleavage of the benzyl group, and neutral losses of ammonia (
−17
Da) from the primary amine. However, MS/MS cannot definitively prove whether the ethylamine group is at the
C2
or
C3
position of the morpholine ring, as both would yield near-identical fragments[5].
The NMR Perspective:
To resolve the regiochemistry, 2D NMR is required. Heteronuclear Multiple Bond Correlation (HMBC) experiments detect
2J
and
3J
carbon-proton couplings. By observing a
3J
coupling between the benzylic protons (
∼3.5
ppm) and the
C3/C5
carbons of the morpholine ring, the position of the benzyl group is locked. Similarly, COSY (Correlation Spectroscopy) will map the continuous spin system from the primary amine through the ethyl chain and into the
C2
proton of the morpholine ring, definitively proving the 2-yl connectivity[2].
Self-Validating Experimental Protocols
To ensure reproducibility, every protocol must be a self-validating system. The following methodologies are designed to minimize artifacts and maximize data integrity.
Protocol A: LC-HRMS Acquisition
Causality Note: Standard C18 columns often cause severe peak tailing for diamines due to secondary interactions with residual surface silanols. We utilize a high-pH mobile phase or a superficially porous column with a positive surface charge to ensure sharp peak shapes.
Sample Preparation: Dissolve 1-(4-Benzylmorpholin-2-yl)ethylamine in 50:50 Water:Acetonitrile to a final concentration of
1μg/mL
.
Mobile Phase A: Water with 0.1% Formic Acid (pH
∼2.7
).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes. Flow rate:
0.4mL/min
.
MS Parameters (Q-TOF):
Ionization: ESI Positive mode. Capillary voltage:
3.0kV
.
Mass Range:m/z
50 to 1000.
Lock Mass: Leucine Enkephalin (
m/z
556.2771) infused continuously for real-time mass correction, ensuring mass accuracy
<2
ppm[2].
Validation Step: Verify that the isotopic pattern of the
[M+H]+
peak matches the theoretical distribution for
C13H21N2O+
.
Protocol B: 1D and 2D NMR Structural Elucidation
Causality Note: For absolute quantification (qNMR), the relaxation delay (
D1
) must be set to at least
5×T1
of the longest relaxing proton to ensure
>99%
recovery of longitudinal magnetization before the next pulse[4].
Sample Preparation: Weigh exactly
5.0
mg of the analyte and
1.0
mg of an internal standard (e.g., TraceCERT Maleic Acid). Dissolve in
0.6
mL of
DMSO−d6
(chosen to visualize the exchangeable
−NH2
protons if needed, though
CDCl3
is also acceptable)[5].
Instrument Setup: Transfer to a 5 mm precision NMR tube. Lock the field to the deuterium signal of
DMSO−d6
and shim to optimize homogeneity (line width at half height
<1.0
Hz).
1D
1H
qNMR Acquisition:
Pulse Sequence: Standard 90° pulse (zg30 or zg90).
Scans: 32-64 depending on signal-to-noise requirements.
2D NMR Acquisition (HSQC & HMBC):
Acquire gradient-selected
1H−13C
HSQC to assign all direct
C−H
bonds.
Acquire gradient-selected
1H−13C
HMBC (optimized for long-range couplings,
nJCH=8
Hz) to bridge the spin systems (e.g., connecting the benzyl group to the morpholine core)[1].
Validation Step: Perform an automated consistency analysis. The integrated area of the benzylic
CH2
protons must yield an exact 2:5 ratio with the aromatic protons, confirming no co-eluting impurities are hiding under the aromatic signals.
Data Integration Workflow
The true power of these techniques is unlocked when the data is integrated. The following diagram illustrates the logical decision-making process for cross-validating NMR and MS data.
Workflow for the orthogonal cross-validation of LC-MS and NMR data for structural elucidation.
Conclusion
The structural verification of 1-(4-Benzylmorpholin-2-yl)ethylamine necessitates a dual-platform approach. LC-HRMS provides the foundational molecular formula and trace impurity profiling, while 1D/2D NMR delivers the spatial and regiochemical resolution required to differentiate it from its positional isomers. By adhering to strict experimental parameters—such as optimized relaxation delays for qNMR and appropriate column chemistries for basic amines—researchers can achieve a self-validating dataset that guarantees scientific integrity.
References
Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. Available at: [Link]
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at:[Link]
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Content Focus: Structural Activity Relationship (SAR) analysis, physicochemical profiling, and comparative experimental validation.
Executive Summary
In modern medicinal chemistry, the selection of a core scaffold dictates not only target affinity but also the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of a lead compound. 1-(4-Benzylmorpholin-2-yl)ethylamine has emerged as a highly versatile, privileged building block. By combining a basic ethylamine side chain, a pKa-modulating morpholine core, and a lipophilic benzyl group, this scaffold provides optimal vectors for engaging both central nervous system (CNS) targets and complex oncology targets, such as bromodomains and metallo-deubiquitinases.
This guide objectively compares the SAR and physicochemical performance of 1-(4-Benzylmorpholin-2-yl)ethylamine against traditional alternatives (piperidines, piperazines, and unbenzylated morpholines) and provides self-validating experimental protocols for evaluating these parameters.
SAR Logic & Physicochemical Profiling
The structural anatomy of 1-(4-Benzylmorpholin-2-yl)ethylamine can be dissected into three functional zones, each driving specific molecular interactions.
SAR logic of 1-(4-Benzylmorpholin-2-yl)ethylamine and its target engagement mechanisms.
The Causality of Scaffold Selection
When comparing this scaffold to alternatives, the causality behind its superior performance lies in the inductive effect of the morpholine oxygen .
Vs. Piperidine: Replacing a piperidine ring with a morpholine ring introduces an electronegative oxygen atom. This exerts an electron-withdrawing inductive effect that lowers the pKa of the N4 nitrogen by approximately 1.5 to 2.0 units. This reduction in basicity significantly lowers the risk of phospholipidosis (a common toxicity issue with highly basic lipophilic amines) while improving passive membrane permeability.
Vs. Piperazine: While piperazines offer two nitrogen atoms for salt-bridge formation, they often suffer from poor oral bioavailability due to excessive hydrogen bond donor/acceptor counts and high polar surface area (PSA). The morpholine core replaces one basic amine with an oxygen, maintaining a hydrogen-bond acceptor while optimizing the LogD for better CNS penetration.
The N4-Benzyl Group: The benzyl substitution is critical for engaging hydrophobic pockets. In chemogenomic studies, the introduction of a 4-benzylmorpholine moiety has been shown to enable productive
π−π
engagement with the WPF (Tryptophan-Proline-Phenylalanine) shelf in targets like BRD4[1].
Quantitative Data Comparison
The table below summarizes the comparative physicochemical and in vitro ADME data of 1-(4-Benzylmorpholin-2-yl)ethylamine against its structural analogs.
(Data synthesized from standard medicinal chemistry profiling of morpholine/piperidine derivatives).
Comparative Performance in Therapeutic Areas
CNS: Monoamine Reuptake Inhibition
In the development of dual Serotonin and Noradrenaline Reuptake Inhibitors (SNRIs), the spatial orientation of the aryl rings and the basic amine is paramount. Studies on morpholine derivatives have established that monoamine reuptake inhibition is highly dependent on stereochemistry and ring substitution[2]. The 1-(4-Benzylmorpholin-2-yl)ethylamine scaffold provides an ideal vector: the ethylamine acts as the primary pharmacophore binding to the central aspartate residue in the transporter, while the N-benzyl group occupies the hydrophobic halogen-binding pocket, yielding highly selective SNRIs compared to rigid piperidine analogs.
Oncology: CSN5 and BET Bromodomain Inhibition
Recent advances in targeted protein degradation and epigenetics have utilized the morpholine-ethylamine linker. For instance, in the discovery of Azaindole Metallo-Deubiquitinase CSN5 inhibitors, acyl-piperazine-ethylamine and morpholine-carboxylic acid derivatives were critical for interacting with the flexible loop 3 and α4 of CSN5, yielding nanomolar activity[3].
Similarly, in the optimization of BET (Bromodomain and Extraterminal) inhibitors, template-hopping approaches have utilized N-(2-(morpholin-2-yl)ethyl) amides. The morpholine core dramatically increases kinetic solubility compared to tetrahydropyran (THP) or phenyl analogs, while the ethylamine linker provides the flexibility needed to navigate the ZA channel of the BRD2 BD2 protein[4].
Experimental Methodologies
To objectively evaluate the SAR differences between these scaffolds, researchers must employ self-validating assay systems. Below are the step-by-step protocols for assessing metabolic stability and target affinity.
This assay determines the intrinsic clearance (
CLint
) of the scaffold. To ensure trustworthiness, the system includes positive controls (Verapamil for high clearance, Warfarin for low clearance) to validate the metabolic activity of the microsomes.
Materials:
Human Liver Microsomes (HLM, 20 mg/mL protein).
NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase, MgCl2).
Preparation: Dilute the test compound (e.g., 1-(4-Benzylmorpholin-2-yl)ethylamine) to a 1 µM final concentration in 0.1 M Potassium Phosphate buffer (pH 7.4).
Pre-incubation: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Causality: Pre-incubation ensures the system reaches physiological temperature before the reaction is initiated, preventing artificial lag phases.
Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final NADP+ concentration).
Sampling: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL of the reaction mixture into 150 µL of the Quenching Solution. Causality: The high organic solvent instantly denatures the CYP450 enzymes, halting metabolism, while the internal standard controls for downstream LC-MS/MS injection variability.
Extraction: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
Analysis: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life (
t1/2
) from the log-linear decline of the compound/IS peak area ratio, and derive
CLint
.
Step-by-step workflow for the high-throughput microsomal stability assay.
To evaluate how the N4-benzyl group enhances target engagement (e.g., against CSN5 or BRD4), an FP assay is utilized.
Step-by-Step Procedure:
Tracer Preparation: Utilize a known fluorescently tagged ligand (e.g., a FITC-labeled reference inhibitor) at a fixed concentration (typically 5-10 nM, below the
Kd
).
Protein Titration: Incubate the target protein (e.g., recombinant CSN5) at its
Kd
concentration with the tracer in assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4). Causality: Tween-20 prevents non-specific binding of the lipophilic benzylmorpholine to the plastic microtiter plate.
Compound Addition: Add the test compounds in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions).
Equilibration: Incubate the microplate in the dark at room temperature for 60 minutes to allow competitive equilibrium to be reached.
Readout: Measure fluorescence polarization using a microplate reader (Ex: 485 nm, Em: 535 nm). Calculate the
IC50
using a four-parameter logistic regression model.
Conclusion
The 1-(4-Benzylmorpholin-2-yl)ethylamine scaffold represents a masterclass in structural optimization. By strategically substituting a piperidine with a morpholine, medicinal chemists can suppress basicity-driven toxicities like phospholipidosis while maintaining critical salt-bridge interactions via the ethylamine side chain. Furthermore, the N-benzyl group acts as a highly effective vector for
π−π
stacking in complex hydrophobic pockets (such as the WPF shelf in bromodomains). When compared to its analogs, this scaffold consistently offers a superior balance of target affinity, kinetic solubility, and metabolic stability.
References
Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed. National Institutes of Health (NIH).
Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors - ACS Publications. American Chemical Society (ACS).
Chemogenomics for drug discovery: clinical molecules from open access chemical probes. Royal Society of Chemistry (RSC).
Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society (ACS).
As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory requirement, but as a critical, self-validating extension of the experimental workflow. amine is a complex, nitrogen-rich...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory requirement, but as a critical, self-validating extension of the experimental workflow. amine is a complex, nitrogen-rich organic intermediate frequently utilized in drug discovery and synthetic methodologies. Due to the presence of both a basic amine group and a morpholine ring, this compound exhibits distinct physicochemical hazards: it is inherently alkaline, potentially toxic to aquatic ecosystems, and capable of generating lethal byproducts if disposed of improperly[1][2].
This guide provides a rigorous, step-by-step operational plan for the disposal and spill management of this compound. By understanding the mechanistic causality behind these procedures, your laboratory can maintain strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines while safeguarding personnel.
Chemical Profiling & Mechanistic Causality
Understanding the molecular behavior of amine is essential for dictating its end-of-life routing:
High Nitrogen Content & Combustion Byproducts: The molecule contains multiple nitrogen centers. When subjected to standard combustion, it readily evolves highly toxic nitrogen oxides (NOx) and ammonia gas[3][4].
Causality: This molecular reality dictates that disposal cannot be achieved via standard municipal incineration. It requires a specialized, high-temperature chemical incinerator (>2000°F) equipped with a nitrogen oxide scrubber to prevent environmental contamination[5].
Alkalinity and Corrosivity: As an amine, aqueous solutions of this compound can reach high pH levels.
Causality: If the pH of the aqueous waste stream meets or exceeds 12.5, it must be legally classified under the EPA RCRA D002 (Corrosive) waste code[2][6].
Nucleophilic Reactivity: Amines are potent nucleophiles and bases.
Causality: Waste containing this compound must be strictly segregated from strong oxidizing agents (e.g., peroxides, permanganates) and acids to prevent violent, exothermic acid-base neutralizations or spontaneous oxidation fires[3][4].
Quantitative Data & Waste Classification
The following table summarizes the critical parameters required for characterizing and labeling waste streams containing this specific morpholine derivative.
To maintain scientific integrity and operational safety, the disposal ofamine must follow a highly controlled workflow.
Step 1: Waste Characterization and Segregation
Analyze the Matrix: Determine if the amine is dissolved in a halogenated solvent (e.g., Dichloromethane), a non-halogenated solvent (e.g., Methanol), or an aqueous buffer.
Segregate: Route the waste into the appropriate designated container. Never mix this amine waste with acidic waste streams or heavy metal solutions, as this will trigger heat generation and potential off-gassing[7][8].
Step 2: Containerization
Select Material: Use high-density polyethylene (HDPE) or glass containers. Avoid susceptible metals (like copper or brass) that may react with or be corroded by alkaline amines[2].
Seal and Inspect: Ensure the container utilizes a secure, vapor-tight cap to prevent the release of volatile, fish-like amine odors into the laboratory environment.
Step 3: Labeling and Satellite Accumulation
Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly write out "amine" alongside the solvent name. Do not use structural abbreviations or shorthand[8].
Storage: Store the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA), strictly isolated from direct sunlight and heat sources.
Step 4: Final Disposal via EHS
Transfer: Submit a waste pickup request to your Environmental Health and Safety (EHS) department.
Destruction: Ensure the licensed contractor routes the waste for controlled incineration rather than landfilling, due to the compound's environmental persistence and mobility in soil[3][5].
Emergency Spill Response Protocol
In the event of a localized spill, immediate and calculated action is required to prevent inhalation exposure and environmental release.
Evacuate and Isolate: Clear personnel from the immediate vicinity. Eliminate all potential ignition sources, as amine-solvent vapors can be highly flammable[4].
Don PPE: Equip a NIOSH-approved respirator (if fume hood ventilation is compromised), chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves.
Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[1][4].
Causality: Do not use combustible materials like sawdust or paper towels for pure concentrates, as the reactive amine could trigger an exothermic reaction leading to a fire.
Neutralization (Targeted): If the spill is highly concentrated and aqueous, carefully neutralize the alkaline spill with a mild solid acid (e.g., sodium bisulfate) to mitigate corrosivity before final collection[9].
Collection: Scoop the absorbed mixture using non-sparking tools and place it into a sealable, compatible hazardous waste container.
Decontamination: Wash the spill surface thoroughly with soap and water, collecting the rinsate as hazardous waste[5]. Do not flush the residue down the sink[4].
Waste Routing Visualization
The following decision matrix illustrates the logical workflow for classifying and disposing of waste containing this compound.
Decision matrix for the classification and disposal of benzylmorpholine amine waste.
References
United States Department of Agriculture (USDA). "Morpholine - Processing." Available at: [Link]
New Jersey Department of Health. "Hazardous Substance Fact Sheet - Morpholine." Available at: [Link]
Boston University Environmental Health & Safety. "Chemical Waste Management Guide." Available at: [Link]
Pennsylvania Department of Environmental Protection. "Safety Data Sheet - Amine Formulations." Available at: [Link]
University of Cincinnati EH&S. "Advisory 7.3 - Hazardous Waste Management." Available at: [Link]
Navigating the Uncharted: A Safety and Handling Guide for 1-(4-Benzylmorpholin-2-yl)ethylamine
For Researchers, Scientists, and Drug Development Professionals In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are a daily reality. While the frontiers of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are a daily reality. While the frontiers of science are pushed, safety remains the bedrock of all laboratory operations. This guide provides essential, immediate safety and logistical information for handling the compound amine (CAS No. 1443981-20-1).[1] Given the limited publicly available safety data for this specific molecule, this document adopts a conservative approach, drawing upon the well-established hazard profiles of its core functional groups: the morpholine ring and the secondary amine.
Hazard Assessment: A Conservative Approach
Due to the absence of a specific Safety Data Sheet (SDS) for amine, a thorough risk assessment must be conducted based on its structural components. The molecule incorporates a substituted morpholine ring and a secondary amine, which are known to present a range of potential hazards.
Expected Potential Hazards:
Corrosivity: Amines are often corrosive and can cause severe skin burns and eye damage.[2][3][4][5]
Toxicity: Harmful if swallowed or in contact with skin.[2][3][4][5][6]
Irritation: May cause respiratory irritation.[4][6][7]
Flammability: While not always the primary hazard, organic amines can be combustible.[3][8]
Therefore, it is imperative to handle this compound with the assumption that it possesses these hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling amine. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards of substituted morpholines and amines.
Protection Type
Equipment/Measure
Specification and Rationale
Eye and Face Protection
Safety Goggles and Face Shield
Tightly fitting safety goggles are mandatory to protect against splashes. A full-face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[8][9][10]
Skin Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[9] For prolonged or repeated contact, select gloves with a high protection class (breakthrough time > 240 minutes).[10]
Lab Coat
A chemical-resistant lab coat is essential to protect against skin contact.[9]
Respiratory Protection
Fume Hood or Respirator
All handling of amine should be conducted in a properly functioning chemical fume hood.[2][3][11] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling ensures safety at every step. The following workflow provides a procedural guide for working with amine.
Figure 1: A step-by-step workflow for the safe handling of amine.
Step-by-Step Handling Protocol:
Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8][12][13] The storage container should be tightly sealed and clearly labeled.[12][13]
Preparation: All weighing and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3][11]
Experimental Use: When performing reactions or other manipulations, ensure that all PPE is correctly worn. Avoid direct contact with the substance and its vapors.
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using a suitable solvent, followed by washing with soap and water.
Emergency Procedures: Spill and Exposure Management
Preparedness for accidental spills or exposures is a critical component of laboratory safety.
In Case of a Spill:
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[10] Do not use combustible materials like paper towels to absorb the spill.
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[9]
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[9]
In Case of Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4] Seek immediate medical attention.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][11]
Disposal Plan: Responsible Waste Management
Proper disposal of amine and any contaminated materials is crucial to protect both human health and the environment.
Figure 2: A clear and compliant disposal pathway for amine waste.
Disposal Protocol:
Waste Segregation: All waste materials, including unused compound, contaminated absorbents, and disposable PPE, must be collected in a designated and properly labeled hazardous waste container.[9][13] Amine-containing waste should be segregated from other chemical waste streams to prevent potentially hazardous reactions.[14]
Container Management: Waste containers should be made of a compatible material, kept tightly sealed, and stored in a cool, well-ventilated area away from heat and ignition sources.[13]
Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations.[9][13] Contact your institution's environmental health and safety (EHS) department for specific guidance and to arrange for pickup by a licensed hazardous waste disposal company.[13] Never dispose of amines or other organic compounds down the drain.[13][15]
By adhering to these conservative yet essential safety and handling protocols, researchers can confidently work with novel compounds like amine while ensuring a safe and compliant laboratory environment.
References
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]
Morpholine Safety Data Sheet. (2014, May 13). The Lab Depot. Retrieved from [Link]
Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]
Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. Retrieved from [Link]
Chemical Waste Disposal Guidelines. (n.d.). Unknown Source.
Benzylamine Safety Data Sheet. (2025, September 5). Thermo Fisher Scientific. Retrieved from [Link]
N-Methylethylamine Safety Data Sheet. (2022, January 14). CPAChem. Retrieved from [Link]
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry Stack Exchange. Retrieved from [Link]